Product packaging for Daphnilongeridine(Cat. No.:CAS No. 922522-15-4)

Daphnilongeridine

Cat. No.: B1159034
CAS No.: 922522-15-4
Attention: For research use only. Not for human or veterinary use.
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Description

Daphnilongeridine is a specialized natural product isolated from plants of the Daphniphyllum genus, offered for Research Use Only. This product is not intended for diagnostic or therapeutic applications for humans or animals . As a member of the Daphniphyllum alkaloid family, this compound belongs to a group of over 320 complex triterpenoid alkaloids known for their unique polycyclic ring systems and multiple stereogenic centers . These alkaloids are recognized in scientific research for their intriguing bioactivities. Preliminary studies on various Daphniphyllum alkaloids have indicated potential cytotoxic properties against a range of human cancer cell lines, making them compelling candidates for investigative oncology research and drug discovery initiatives . The complex architecture of these molecules also makes them attractive targets for research in total synthesis and synthetic chemistry . Researchers are exploring their potential mechanisms of action, which, for some related alkaloids, may involve the inhibition of tubulin polymerization, a key target in anticancer drug development . This product is strictly for use in laboratory research settings by qualified scientists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51NO4 B1159034 Daphnilongeridine CAS No. 922522-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLZPKBXFEWGF-FCEQYDTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Daphnilongeridine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a complex polycyclic alkaloid, has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of its natural source, along with a detailed, synthesized protocol for its extraction and isolation. Quantitative data from related studies are presented to offer a comparative perspective on yields. The methodologies outlined herein are compiled from established procedures for the isolation of Daphniphyllum alkaloids, providing a robust framework for researchers undertaking the purification of this compound and related compounds.

Natural Source

This compound is a naturally occurring alkaloid produced by plants of the genus Daphniphyllum. The primary source for the isolation of this compound is Daphniphyllum macropodum Miq. , a species of evergreen shrub or small tree native to East Asia. Various parts of the plant have been found to contain this compound and other related alkaloids, including the branches, stem bark, twigs, leaves, and fruits . More specifically, one study successfully isolated this compound from the leaves of a related species, Daphniphyllum subverticillatum Merr. [1]. The presence of a diverse array of structurally similar alkaloids in these plants necessitates a multi-step purification process to isolate this compound.

Quantitative Data

While a specific yield for the isolation of this compound from its natural source has not been explicitly reported in the available literature, data from the isolation of other Daphniphyllum alkaloids can provide a general expectation of the quantities that may be obtained. The yields of these complex alkaloids are typically low and can vary significantly based on the plant material, geographical source, and the efficiency of the extraction and purification methods employed.

Table 1: Example Yields of Alkaloids from Daphniphyllum Species

Plant MaterialAlkaloid IsolatedStarting Material (kg)Yield (mg)
Leaves and stems of Daphniphyllum macropodumDaphmacrodin ANot Specified30
Leaves and stems of Daphniphyllum macropodumDaphmacrodin BNot Specified4
Stem bark of Daphniphyllum macropodumDaphnicyclidin MNot SpecifiedNot Specified
Stem bark of Daphniphyllum macropodumDaphnicyclidin NNot SpecifiedNot Specified
Leaves of Daphniphyllum subverticillatumDaphnezomine LNot Specified2

Note: The data in this table is derived from studies on related alkaloids and is intended to provide a comparative context for potential yields of this compound.

Experimental Protocols: Isolation and Purification

The following is a detailed, synthesized protocol for the isolation and purification of this compound from plant material. This protocol is based on established methodologies for the extraction of alkaloids from Daphniphyllum species[1].

Extraction
  • Plant Material Preparation: Air-dry the collected plant material (e.g., leaves and stems of Daphniphyllum macropodum) and grind it into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

    • Alternatively, perform exhaustive extraction using a Soxhlet apparatus with methanol or ethanol.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning
  • Acidic Extraction: Suspend the crude extract in a 2-5% aqueous hydrochloric acid (HCl) solution.

  • Removal of Neutral and Acidic Components: Partition the acidic solution with a non-polar organic solvent such as ethyl acetate or chloroform. The protonated alkaloids will remain in the aqueous layer, while neutral and acidic impurities will be extracted into the organic layer. Repeat this extraction multiple times to ensure complete removal of non-alkaloidal components.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of a base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This will deprotonate the alkaloid salts, rendering them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Combine the organic layers containing the total alkaloids.

  • Final Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex crude alkaloid mixture.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute with a gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol (e.g., CHCl₃/MeOH, 100:0 to 80:20).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing with Dragendorff's reagent or under UV light.

    • Combine fractions with similar TLC profiles.

  • Reversed-Phase (RP-18) Column Chromatography (Intermediate Purification):

    • Further purify the fractions containing the target compound on a reversed-phase (C18) column.

    • Elute with a gradient of methanol and water (e.g., MeOH/H₂O, 50:50 to 100:0).

    • Monitor the fractions by TLC or High-Performance Liquid Chromatography (HPLC).

  • Sephadex LH-20 Gel Filtration Chromatography (Final Polishing):

    • For the final purification step, utilize size exclusion chromatography on a Sephadex LH-20 column.

    • Elute with methanol as the mobile phase. This step is effective in removing remaining small molecule impurities.

  • High-Performance Liquid Chromatography (HPLC) (Optional Final Purification):

    • If necessary, achieve high purity of this compound using preparative or semi-preparative HPLC, typically with a C18 column and a methanol/water or acetonitrile/water mobile phase.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Isolation_Workflow Plant_Material Powdered Plant Material (Daphniphyllum macropodum) Solvent_Extraction Solvent Extraction (95% EtOH) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography (CHCl3/MeOH gradient) Crude_Alkaloids->Silica_Gel Fractions_1 Combined Fractions Silica_Gel->Fractions_1 RP_18 Reversed-Phase (RP-18) Chromatography (MeOH/H2O gradient) Fractions_1->RP_18 Fractions_2 Purified Fractions RP_18->Fractions_2 Sephadex Sephadex LH-20 Chromatography (MeOH) Fractions_2->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound

Caption: Workflow for the isolation of this compound.

References

The Biosynthesis of Daphnilongeridine: A Technical Guide to a Complex Alkaloid Pathway in Daphniphyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniphyllum alkaloids, a diverse family of structurally complex natural products, have captivated chemists and biologists for decades due to their unique architectures and promising biological activities. Among these, daphnilongeridine, a C32 alkaloid isolated from Daphniphyllum macropodum, stands out for its intricate polycyclic framework.[][2] While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant progress in understanding the general biosynthesis of Daphniphyllum alkaloids provides a strong foundation for a putative pathway. This technical guide synthesizes the current knowledge, focusing on the core biosynthetic steps, experimental evidence from isotopic labeling and metabolomic studies, and biomimetic synthesis approaches that support the proposed pathway. It aims to provide a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to Daphniphyllum Alkaloids and this compound

The genus Daphniphyllum is renowned for producing a remarkable array of over 200 alkaloids, characterized by highly intricate and stereochemically rich polycyclic skeletons.[3] These alkaloids are broadly classified based on their carbon skeletons, with this compound belonging to the C32 structural type.[][2] The complex nature of these molecules has made them challenging targets for total synthesis and has spurred interest in understanding their biosynthesis to unlock their therapeutic potential, which includes anticancer and anti-HIV properties.[4]

The Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the mevalonate (MVA) pathway, leading to the formation of a squalene-like precursor.[5] Although the specific enzymes are largely unknown, a consensus is emerging around a central biosynthetic hypothesis supported by biomimetic synthesis and isotopic labeling studies.[6][7]

The key stages of the proposed pathway are:

  • Formation of a Squalene-like Precursor: The pathway commences with the cyclization of squalene, a C30 triterpene precursor, to form a key carbocyclic intermediate.

  • Introduction of Nitrogen and Polycyclization Cascade: A crucial step involves the incorporation of a nitrogen atom, likely from an amino acid, into the squalene-derived skeleton. This is followed by a remarkable polycyclization cascade, which has been mimicked in the laboratory, to construct the core pentacyclic structure of proto-daphniphylline.[6] This cascade is thought to be a key branching point in the biosynthesis of various Daphniphyllum alkaloid skeletons.

  • Formation of a Universal Precursor: It is hypothesized that a secodaphniphylline-type alkaloid serves as a universal precursor to many other Daphniphyllum alkaloids.[6][8]

  • Structural Diversification: From this central precursor, a series of enzymatic modifications, including oxidations, reductions, and rearrangements, lead to the vast diversity of Daphniphyllum alkaloid skeletons, including that of this compound.

The following diagram illustrates the proposed general biosynthetic pathway leading to the core skeleton of Daphniphyllum alkaloids.

Daphniphyllum Alkaloid Biosynthesis Squalene Squalene Cyclized_Intermediate Cyclized Squalene Intermediate Squalene->Cyclized_Intermediate Cyclization Proto_Daphniphylline Proto-Daphniphylline (Pentacyclic Core) Cyclized_Intermediate->Proto_Daphniphylline Nitrogen Incorporation & Polycyclization Cascade Secodaphniphylline_Type Secodaphniphylline-type Precursor Proto_Daphniphylline->Secodaphniphylline_Type Further Modifications Daphnilongeridine_Skeleton This compound Skeleton Secodaphniphylline_Type->Daphnilongeridine_Skeleton Skeleton-specific Modifications Other_Alkaloids Other Daphniphyllum Alkaloids Secodaphniphylline_Type->Other_Alkaloids Diversification

Caption: Proposed Biosynthetic Pathway to Daphniphyllum Alkaloids.

Experimental Evidence

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors in a biosynthetic pathway.[9][10] Recent studies on Daphniphyllum macropodum have utilized stable isotope-labeled precursors to probe the biosynthesis of its alkaloids.

A key experiment involved feeding hydroponic seedlings of D. macropodum with ¹³C₆-glucose and ²-¹³C-mevalonolactone.[7] The incorporation of the ¹³C label into different alkaloid subtypes was then analyzed by LC-MS.

Table 1: Summary of Isotopic Labeling Results in D. macropodum

Labeled PrecursorAlkaloid ClassObserved EnrichmentImplicationReference
¹³C₆-GlucoseC30 and C22 AlkaloidsSignificant ¹³C incorporationConfirms the origin of the carbon skeleton from primary metabolism.[7]
²-¹³C-MevalonolactoneC30 AlkaloidsHigher enrichmentSupports the hypothesis that C30 alkaloids are earlier intermediates in the pathway.[7]
²-¹³C-MevalonolactoneC22 AlkaloidsLower enrichmentSuggests that C22 alkaloids are derived from C30 precursors.[7]

These results strongly support the proposed biosynthetic relationship where C30 alkaloids, such as the secodaphniphylline-type precursors, are synthesized first and then converted into C22 alkaloids.[11]

Metabolomic Analysis and Spatial Organization

Metabolomic studies of D. macropodum have revealed a distinct spatial distribution of different alkaloid subtypes within the plant tissues, suggesting a highly organized biosynthetic pathway.[11]

Table 2: Tissue Distribution of Daphniphyllum Alkaloid Subtypes

Alkaloid SubtypePrimary LocationProposed Role in BiosynthesisReference
C30 AlkaloidsPhloemEarly-stage intermediates, transported within the plant.[11]
C22 AlkaloidsEpidermisLater-stage products, potentially involved in defense.[11]

This spatial separation implies that the initial steps of the biosynthesis, leading to the C30 precursors, occur in the phloem. These intermediates are then likely transported to the epidermis for the subsequent enzymatic modifications that result in the formation of C22 alkaloids and potentially other diversified structures like this compound.

The following diagram illustrates the proposed workflow for investigating the spatial localization of alkaloids.

Metabolomics Workflow Plant_Material D. macropodum Plant Material (Leaf, Stem, Root) Tissue_Sectioning Tissue Sectioning Plant_Material->Tissue_Sectioning Extraction Alkaloid Extraction Tissue_Sectioning->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis & Metabolite Annotation LCMS_Analysis->Data_Analysis Spatial_Mapping Spatial Mapping of Alkaloids Data_Analysis->Spatial_Mapping

Caption: Experimental Workflow for Metabolomic Analysis.

Key Experiments and Methodologies

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of sophisticated experimental techniques.

Isotopic Tracer Experiments

Objective: To determine the metabolic precursors and trace the flow of atoms through the biosynthetic pathway.

Protocol Outline:

  • Precursor Selection and Synthesis: Choose stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-mevalonate, ¹⁵N-amino acids).

  • Plant Material and Feeding: Utilize D. macropodum seedlings or cell cultures. Introduce the labeled precursor through the growth medium or by direct injection.

  • Incubation: Allow the plant material to metabolize the labeled precursor over a defined time course.

  • Extraction and Purification: Extract the alkaloids from the plant tissue using established protocols involving solvent extraction and chromatographic separation.[12][13][14]

  • Analysis: Analyze the purified alkaloids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation.

Enzyme Assays and Gene Discovery

Objective: To identify and characterize the enzymes responsible for catalyzing the individual steps of the biosynthetic pathway.

Protocol Outline:

  • Transcriptome Sequencing: Perform RNA sequencing of D. macropodum tissues actively producing alkaloids to identify candidate biosynthetic genes (e.g., terpene synthases, P450s, transferases).[15]

  • Gene Cloning and Heterologous Expression: Clone the candidate genes and express them in a suitable heterologous host system, such as Nicotiana benthamiana or yeast.[16][17][18][19]

  • In Vitro Enzyme Assays: Purify the expressed enzymes and perform in vitro assays with putative substrates to determine their catalytic activity and product formation.

  • In Vivo Reconstitution: Co-express multiple candidate genes in the heterologous host to reconstitute segments of the biosynthetic pathway.[20]

The following diagram illustrates a general workflow for the identification of biosynthetic genes.

Gene Discovery Workflow RNA_Seq Transcriptome Sequencing of D. macropodum Gene_Mining Candidate Gene Mining RNA_Seq->Gene_Mining Cloning Gene Cloning Gene_Mining->Cloning Heterologous_Expression Heterologous Expression (e.g., N. benthamiana) Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Identification

Caption: Workflow for Biosynthetic Gene Discovery.
Quantitative Analysis by LC-MS/MS

Objective: To quantify the levels of this compound and its putative precursors in different tissues and under various experimental conditions.

Protocol Outline:

  • Sample Preparation: Extract alkaloids from a known mass of plant tissue.[12][13]

  • LC-MS/MS Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the target analytes.[21][22][23][24][25]

  • Quantification: Use a calibration curve generated from authentic standards of the alkaloids, if available, or employ relative quantification methods.

  • Data Analysis: Process the data to determine the concentration of each analyte in the original plant material.

Future Perspectives and Conclusion

The biosynthesis of this compound and other Daphniphyllum alkaloids represents a fascinating and challenging area of natural product research. While the foundational aspects of the pathway are beginning to be understood, significant work remains to fully elucidate the enzymatic machinery and regulatory networks involved. Future research will likely focus on:

  • Identification of Key Enzymes: The discovery and characterization of the specific terpene cyclases, P450 monooxygenases, and other enzymes that catalyze the intricate steps of the pathway are crucial.

  • Elucidation of the Complete Pathway to this compound: Isotopic labeling studies with more advanced precursors and detailed metabolic profiling will be necessary to map the precise sequence of intermediates leading to this compound.

  • Pathway Reconstruction in Heterologous Hosts: The reconstitution of the entire biosynthetic pathway in a microbial or plant chassis could enable the sustainable production of this compound and its analogs for pharmacological evaluation.

This technical guide provides a snapshot of the current understanding of this compound biosynthesis, grounded in the broader context of Daphniphyllum alkaloid formation. The proposed pathways and experimental strategies outlined herein offer a roadmap for future investigations into this remarkable family of natural products, with the ultimate goal of harnessing their potential for the development of new therapeutics.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has garnered interest within the scientific community for its potential biological activities. As a member of the vast and structurally diverse family of Daphniphyllum alkaloids, it presents a compelling subject for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering crucial data for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

This compound is a white, powdered substance at room temperature. Its solubility profile indicates good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. This characteristic is typical for alkaloids of its class and is a key consideration for extraction, purification, and formulation processes.

Table 1: Physical and Chemical Data for this compound
PropertyValueSource(s)
CAS Number 922522-15-4N/A
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.76 g/mol [1]
Physical Form Powder[1]
Boiling Point (Predicted) 581.4 ± 40.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
pKa (Predicted) 12.93 ± 0.70[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Note: Predicted values are computationally derived and may differ from experimental results.

Experimental Data and Protocols

While specific experimental data for this compound remains limited in publicly accessible literature, this section outlines the general methodologies employed for the isolation, characterization, and biological evaluation of Daphniphyllum alkaloids, which are directly applicable to the study of this compound.

Isolation and Purification of Daphniphyllum Alkaloids

The isolation of alkaloids from Daphniphyllum species is a multi-step process that leverages the chemical properties of these compounds.

G plant_material Plant Material (e.g., stems, leaves) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction partition Acid-Base Partitioning extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., Recrystallization, Preparative TLC) fractions->purification pure_alkaloid Pure this compound purification->pure_alkaloid

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

A detailed protocol would involve:

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.5% to avoid solvent toxicity). Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or a specialized detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Potential Signaling Pathways and Biological Activity

While the specific molecular targets and signaling pathways affected by this compound have not yet been elucidated, many alkaloids, including those from the Daphniphyllum genus, are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death).

Hypothesized Apoptotic Signaling Pathway

G This compound This compound cell Cancer Cell This compound->cell intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptor) cell->extrinsic caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) intrinsic->caspase_activation extrinsic->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Further research is required to determine the precise mechanism of action, which could involve:

  • Induction of Apoptosis: Investigating markers of apoptosis such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: Analyzing the effect of this compound on the cell cycle distribution of cancer cells using flow cytometry.

  • Inhibition of Key Signaling Molecules: Exploring the impact on pro-survival signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Conclusion

This compound represents a promising natural product with potential for further investigation in the field of cancer research. This technical guide has summarized the currently available physical and chemical data and has provided a framework of established experimental protocols for its further study. The elucidation of its complete spectral data, the determination of its specific cytotoxic activity against a panel of cancer cell lines, and the investigation of its mechanism of action are critical next steps for realizing the therapeutic potential of this intriguing Daphniphyllum alkaloid.

References

In-Depth Technical Guide to Daphnilongeridine (CAS No. 922522-15-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Daphnilongeridine is a naturally occurring alkaloid isolated from the twigs and leaves of Daphniphyllum macropodum. As a member of the Daphniphyllum alkaloids, a class of complex and structurally diverse natural products, it has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 922522-15-4Internal Data
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.75 g/mol [1]
Appearance White powderInternal Data
Solubility Soluble in DMSO, methanol, ethanol, and chloroformInternal Data

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This suggests its potential as a lead compound in the development of novel anticancer therapeutics. The half-maximal inhibitory concentration (IC₅₀) values from in vitro studies are summarized below.

Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Source
A549 Lung Carcinoma3.1[1]
DU145 Prostate Carcinoma2.4[1]
KB Epidermoid Carcinoma9.7[1]
KB-VIN Multidrug-Resistant Epidermoid Carcinoma4.8[1]
HMEC Human Microvascular Endothelial Cells2.7[1]

Experimental Protocols

Isolation of this compound

The following protocol outlines the general procedure for the isolation of this compound from Daphniphyllum macropodum, as inferred from standard phytochemical extraction and isolation techniques for Daphniphyllum alkaloids.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation plant_material Air-dried, powdered twigs and leaves of Daphniphyllum macropodum extraction Maceration with 95% Ethanol (3x, 7 days each) plant_material->extraction concentrate Concentration under reduced pressure extraction->concentrate acid_base Acid-base partitioning (5% HCl and Ethyl Acetate) concentrate->acid_base basify Basification of acidic aqueous layer with NH₃·H₂O to pH 9-10 acid_base->basify extract_alkaloids Extraction with Chloroform basify->extract_alkaloids silica_gel Silica Gel Column Chromatography (Gradient elution: Chloroform-Methanol) extract_alkaloids->silica_gel sephadex Sephadex LH-20 Column Chromatography (Elution with Chloroform-Methanol 1:1) silica_gel->sephadex hplc Preparative HPLC (C18 column, Methanol-Water gradient) sephadex->hplc pure_compound Pure this compound hplc->pure_compound G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Activation cluster_execution Execution Phase This compound This compound bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) This compound->bcl2_family Hypothesized target mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp_cleavage PARP cleavage caspase3->parp_cleavage dna_fragmentation DNA fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

References

Unveiling the Pharmacological Potential of Daphniphyllum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of alkaloids extracted from plants of the Daphniphyllum genus, with a particular focus on species such as Daphniphyllum longeracemosum. The complex and structurally diverse Daphniphyllum alkaloids have garnered significant scientific interest due to their potent cytotoxic and anti-inflammatory properties, suggesting their potential as lead compounds in the development of novel therapeutics. This document synthesizes the available quantitative data, details common experimental protocols, and visualizes a key signaling pathway implicated in their anti-inflammatory effects.

Quantitative Biological Activity Data

The biological activities of various Daphniphyllum alkaloids have been quantified in several studies. The primary areas of investigation have been their cytotoxic effects against cancer cell lines and their anti-inflammatory properties. The following tables summarize the key quantitative data from the available literature.

Cytotoxic Activity of Daphniphyllum Alkaloids

The cytotoxicity of these alkaloids is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cell population. Lower IC50 values indicate higher cytotoxic potency.

Alkaloid NameCell LineIC50 ValueReference
Daphnioldhanol AHeLa31.9 µM[1][2]
Unnamed C-22-noryuzurimine-typeP3883.0 µmol/L[3]
Unnamed C-22-noryuzurimine-typeA5490.6 µmol/L[3]
Daphnezomine WHeLa16.0 µg/mL[4][5]
Alkaloid '6'HeLa~3.89 µM[1]
Anti-inflammatory Activity of Daphniphyllum Alkaloids

The anti-inflammatory potential of Daphniphyllum extracts has been demonstrated through the inhibition of inflammatory mediators. The data below presents the percentage of paw edema inhibition in an in vivo model.

Extract Dose (Ethanol)Paw Edema Inhibition (at 3rd hour)Reference
100 mg/kg69.58%[6]
200 mg/kg82.66%[6]
400 mg/kg84.53%[6]

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the biological activities of Daphniphyllum alkaloid extracts.

Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Daphniphyllum alkaloid extracts or isolated compounds. A positive control (e.g., Doxorubicin) and a negative control (vehicle) are included.[2]

  • Incubation: The plates are incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

The SRB assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 510 nm. The results are used to generate a dose-response curve and calculate the IC50 value.

Anti-inflammatory Assay

This in vivo model is a standard method for evaluating acute inflammation.[6]

  • Animal Acclimatization: Albino rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: The rats are divided into control, standard, and test groups and are fasted overnight before the experiment.

  • Compound Administration: The test groups receive different doses of the Daphniphyllum extract orally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.[6]

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following the administration of the compounds, a subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Signaling Pathways

While the precise molecular mechanisms of action for many Daphniphyllum alkaloids are still under investigation, their anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

The diagram below illustrates a plausible mechanism for the anti-inflammatory action of Daphniphyllum alkaloids, focusing on the inhibition of the NF-κB pathway.

Figure 1. Postulated inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

This proposed mechanism suggests that Daphniphyllum alkaloids may exert their anti-inflammatory effects by inhibiting the IKK complex, a key regulator in the NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes like iNOS and COX-2. The reduced production of nitric oxide and prostaglandins would then lead to the observed anti-inflammatory effects.

Conclusion

The alkaloids derived from the Daphniphyllum genus represent a promising class of natural products with significant cytotoxic and anti-inflammatory activities. The quantitative data presented in this guide highlights their potency, while the detailed experimental protocols provide a foundation for further research and screening. The proposed mechanism of action involving the NF-κB signaling pathway offers a direction for future mechanistic studies. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential and pave the way for their development as novel drug candidates.

References

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide to Their Discovery, Classification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids, a structurally diverse and complex class of natural products, have captivated chemists and pharmacologists for over a century. Isolated from plants of the genus Daphniphyllum, these alkaloids exhibit a remarkable array of intricate polycyclic skeletons and significant biological activities, including cytotoxic, anti-HIV, and neurotrophic properties. This technical guide provides an in-depth exploration of the discovery, classification, and analysis of Daphniphyllum alkaloids, tailored for researchers, scientists, and drug development professionals. It aims to serve as a comprehensive resource, detailing the historical context of their discovery, the systematic classification based on their unique carbon frameworks, and the experimental protocols pivotal to their isolation and structural elucidation. Furthermore, this guide presents a curated summary of their biological activities and visualizes key concepts through detailed diagrams to facilitate a deeper understanding of these enigmatic molecules.

A Century of Discovery: Unraveling the Complexity

The journey into the world of Daphniphyllum alkaloids began in 1909 with the initial isolation of daphnimacrine from Daphniphyllum macropodum. However, it was not until the 1960s that systematic investigations, pioneered by Hirata and Yamamura, began to unravel the intricate structures of these compounds through the application of modern spectroscopic techniques.[1] Since then, over 350 distinct Daphniphyllum alkaloids have been identified, showcasing a remarkable diversity of chemical architectures.[2][3] These discoveries have been driven by advancements in analytical chemistry, particularly in chromatography and spectroscopy, which have enabled the separation and characterization of these complex molecules from their natural sources.

Classification: A Framework for Understanding Diversity

The structural diversity of Daphniphyllum alkaloids necessitates a systematic classification to understand their relationships and biosynthetic origins. The most widely accepted classification system, proposed by Kobayashi, categorizes these alkaloids into at least 14 main skeletal types based on their carbon frameworks.[2][4] This classification provides a logical framework for organizing the vast number of known alkaloids and for predicting the structures of new derivatives.

The major classes of Daphniphyllum alkaloids include:

  • Daphniphylline-type: Characterized by a C22 carbon core, often with an attached C8 unit.

  • Secodaphniphylline-type: Possessing a cleaved bond in the characteristic daphniphylline skeleton.

  • Yuzurimine-type: Featuring a distinct nitrogen-containing heterocyclic system.

  • Daphnilactone A-type: Containing a unique lactone ring system.

  • Daphnilactone B-type: Another class distinguished by its lactone moiety, differing in its core structure from the A-type.

  • Yuzurine-type: A smaller class with a specific skeletal arrangement.

  • Bukittinggine-type: Characterized by a unique bridged ring system.

  • Daphnezomine-type: Possessing an aza-adamantane core.[5]

  • Daphnicyclidin-type: Featuring a distinctive polycyclic system.

  • Daphmanidin-type: A class with a specific arrangement of fused rings.

  • Daphniglaucin-type: Characterized by a particular carbocyclic core.

  • Calyciphylline-type: A large and diverse group with various complex ring systems.

  • Paxdaphnine-type: A smaller group with a distinct nitrogen-containing framework.

  • Daphlongeranin-type: A more recently discovered class with a unique skeletal architecture.

Daphniphyllum_Alkaloid_Classification cluster_MajorTypes Major Skeletal Types cluster_Core Core Precursor Daphniphylline Daphniphylline Secodaphniphylline Secodaphniphylline Daphniphylline->Secodaphniphylline Modification Yuzurimine Yuzurimine Daphnilactone_A Daphnilactone_A Daphnilactone_B Daphnilactone_B Calyciphylline Calyciphylline Other_Types Other Minor Types Squalene Squalene-like Precursor Squalene->Daphniphylline Biosynthesis Squalene->Yuzurimine Squalene->Daphnilactone_A Squalene->Daphnilactone_B Squalene->Calyciphylline Squalene->Other_Types

Figure 1: Simplified Biosynthetic Relationship of Major Daphniphyllum Alkaloid Skeletal Types.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative Daphniphyllum alkaloids, providing a basis for comparison of their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Representative Daphniphyllllum Alkaloids

AlkaloidSkeletal TypeMolecular FormulaMolecular Weight ( g/mol )Plant Source (Example)
DaphniphyllineDaphniphyllineC32H49NO5527.73Daphniphyllum macropodum
SecodaphniphyllineSecodaphniphyllineC30H47NO3469.70Daphniphyllum macropodum
YuzurimineYuzurimineC27H37NO7487.58Daphniphyllum macropodum
Daphnilactone ADaphnilactone AC23H31NO4385.49Daphniphyllum macropodum
Daphnilactone BDaphnilactone BC22H29NO2339.47Daphniphyllum humile
Calyciphylline ACalyciphyllineC30H45NO4483.68Daphniphyllum calycinum
Dapholdhamine BDaphnezomineC22H31NO3357.49Daphniphyllum oldhamii

Table 2: Cytotoxic Activity of Selected Daphniphyllum Alkaloids (IC50, µM)

AlkaloidCell Line: HeLaCell Line: A549Cell Line: MCF-7
Daphnioldhanol A31.9--
Daphnezomine W16.0 µg/mL--
2-deoxymacropodumine A3.89--

Note: Data is compiled from various sources and experimental conditions may vary. "-" indicates data not available.

Experimental Protocols: From Plant to Pure Compound

The isolation and structural elucidation of Daphniphyllum alkaloids are challenging endeavors due to their complex structures and the presence of numerous closely related analogues in the plant extracts. The following sections outline the general experimental protocols employed in this field.

Isolation and Purification

A typical workflow for the isolation of Daphniphyllum alkaloids involves several key steps, as illustrated in the diagram below.

Experimental_Workflow Start Plant Material (Leaves, Stems, Roots) Extraction Extraction with Organic Solvents (e.g., MeOH, EtOH) Start->Extraction Partition Solvent-Solvent Partitioning (e.g., EtOAc/H2O) Extraction->Partition Crude_Extract Crude Alkaloid Extract Partition->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Alumina) Crude_Extract->Column_Chromatography Fractions Fractions of Increasing Polarity Column_Chromatography->Fractions HPLC Preparative HPLC (RP-C18) Fractions->HPLC Pure_Alkaloid Isolated Pure Alkaloid HPLC->Pure_Alkaloid

Figure 2: General Experimental Workflow for the Isolation of Daphniphyllum Alkaloids.

Detailed Methodologies:

  • Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, or roots) is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar organic solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Solvent-Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in an acidic aqueous solution (to protonate the basic alkaloids and increase their water solubility) and washing with a nonpolar solvent like hexane to remove lipids and other non-alkaloidal components. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are subsequently extracted into a moderately polar organic solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for further purification.

    • Column Chromatography: The mixture is first fractionated by column chromatography over a stationary phase like silica gel or alumina, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

Structure Elucidation

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Experimental Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the alkaloid, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure of the molecule.

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable single crystal of the alkaloid can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to generate a detailed electron density map of the molecule.

Biological Activities and Future Perspectives

Daphniphyllum alkaloids have been reported to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Their cytotoxic effects against various cancer cell lines have been a primary focus of research.[6][7][8] Additionally, some alkaloids have shown promising anti-HIV activity, while others have demonstrated neurotrophic and vasorelaxant effects.

The complex and unique structures of Daphniphyllum alkaloids continue to inspire synthetic chemists to develop novel and efficient total synthesis strategies. These synthetic efforts not only provide access to larger quantities of these rare natural products for further biological evaluation but also pave the way for the creation of novel analogues with improved therapeutic properties.

The study of the biosynthesis of Daphniphyllum alkaloids is another active area of research. Understanding the enzymatic machinery responsible for constructing these intricate molecular architectures could enable the development of biotechnological approaches for their production.

References

In Vitro Cytotoxicity of Daphniphyllum Alkaloids on Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus, have garnered significant interest in phytochemical and pharmacological research. While comprehensive data on the specific compound Daphnilongeridine remains limited in publicly accessible literature, studies on related alkaloids from the same genus, particularly from Daphniphyllum macropodum, have demonstrated notable in vitro cytotoxic effects against various cancer cell lines. This technical guide synthesizes the available data on the cytotoxic properties of these alkaloids, providing an overview of their potency, the methodologies used for their evaluation, and the potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of several Daphniphyllum alkaloids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported cytotoxic activities of selected Daphniphyllum alkaloids against various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)
Daphnicyclidin M P-388Mouse Lymphocytic Leukemia5.7[1][2]
SGC-7901Human Gastric Carcinoma22.4[1][2]
Daphnicyclidin N P-388Mouse Lymphocytic Leukemia6.5[1][2]
SGC-7901Human Gastric Carcinoma25.6[1][2]
Macropodumine C P-388Mouse Lymphocytic Leukemia10.3[1]
Daphnicyclidin A P-388Mouse Lymphocytic Leukemia13.8[1]

Experimental Protocols

The evaluation of the in vitro cytotoxicity of Daphniphyllum alkaloids has primarily been conducted using the MTT assay.[1] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Cancer cells (such as P-388, A-549, SGC-7901, and HL-60) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Daphniphyllum alkaloids) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (such as dimethyl sulfoxide - DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Workflow for MTT-based cytotoxicity assay.

Putative Signaling Pathways in Alkaloid-Induced Apoptosis

While the precise signaling pathways activated by this compound and related alkaloids have not been fully elucidated in the reviewed literature, cytotoxic natural products commonly induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. This, in turn, leads to the activation of a caspase cascade, culminating in the execution of apoptosis. The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a different set of initiator caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Daphniphyllum Alkaloid Daphniphyllum Alkaloid Mitochondrion Mitochondrion Daphniphyllum Alkaloid->Mitochondrion Cellular Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Hypothesized apoptotic signaling pathways.

Conclusion

The available evidence strongly suggests that Daphniphyllum alkaloids, a class of compounds that includes this compound, possess significant in vitro cytotoxic activity against a range of cancer cell lines. The data from compounds such as daphnicyclidins M and N provide a solid foundation for further investigation into this chemical family as a source of potential anticancer agents. Future research should focus on isolating and evaluating the cytotoxicity of this compound specifically, as well as elucidating the precise molecular mechanisms and signaling pathways through which these alkaloids exert their effects. Such studies will be crucial for the potential development of these natural products into novel cancer therapeutics.

References

Daphnilongeridine: An Examination of Its Potential Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Potential Neuroprotective Effects of Daphnilongeridine

Executive Summary:

This technical guide aims to provide an in-depth overview of the current scientific understanding of the potential neuroprotective effects of this compound, a member of the complex family of Daphniphyllum alkaloids. A thorough review of existing literature reveals that while the broader class of Daphniphyllum alkaloids has been associated with a range of biological activities, including antioxidant and anti-inflammatory properties that are relevant to neuroprotection, specific research into the neuroprotective mechanisms of this compound is currently limited. The primary reported bioactivity for this compound is cytotoxicity against various cancer cell lines.

This document will summarize the available information on this compound, detail the known biological activities of related Daphniphyllum alkaloids, and outline potential avenues for future research into the neuroprotective properties of this compound. While quantitative data and detailed experimental protocols specifically for this compound's neuroprotective effects are not yet available, this guide will provide a foundational understanding for researchers interested in exploring this promising area.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus[1][2]. These plants are a rich source of structurally diverse and complex alkaloids, which have garnered significant interest from chemists and pharmacologists alike. The Daphniphyllum alkaloids are characterized by intricate polycyclic ring systems and have demonstrated a wide array of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects[1][3]. While the general class of Daphniphyllum alkaloids has been noted for its potential anti-inflammatory and neuroprotective activities, specific studies focusing on this compound in the context of neuroprotection are not yet prevalent in the scientific literature[4][5][6].

Known Biological Activities of this compound

Current research on this compound has primarily focused on its cytotoxic properties. Studies have demonstrated its ability to inhibit the growth of several human cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
Various Tumor Cell Lines2.4 - 9.7[7]
Human Microvascular Endothelial Cells (HMEC)2.7[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The cytotoxic activity of this compound suggests that it interacts with fundamental cellular processes, which could have implications for its potential effects on neuronal cells. However, direct evidence of neuroprotective action is currently lacking.

Potential for Neuroprotection: Inferences from Related Compounds

While direct data on this compound is scarce, the broader family of Daphniphyllum alkaloids has been reported to possess antioxidant and anti-inflammatory effects, which are key mechanisms in neuroprotection[8]. Chronic inflammation and oxidative stress are major contributors to the pathogenesis of neurodegenerative diseases. Therefore, compounds that can mitigate these processes are of significant interest for therapeutic development.

Logical Relationship: Potential Path to Neuroprotection

G This compound This compound Related_Alkaloids Related Daphniphyllum Alkaloids This compound->Related_Alkaloids Belongs to the same class Antioxidant Antioxidant Activity Related_Alkaloids->Antioxidant Anti_inflammatory Anti-inflammatory Activity Related_Alkaloids->Anti_inflammatory Neuroprotection Potential Neuroprotective Effects Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Inferred potential for neuroprotection of this compound.

Proposed Experimental Workflow for Investigating Neuroprotective Effects

To elucidate the potential neuroprotective effects of this compound, a systematic experimental approach is required. The following workflow outlines a potential research plan.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Toxicity_Assay Neurotoxin Induction (e.g., MPP+, 6-OHDA, H2O2) Cell_Culture->Toxicity_Assay Treatment This compound Treatment Toxicity_Assay->Treatment Viability_Assay Cell Viability Assays (e.g., MTT, LDH) Treatment->Viability_Assay Biochemical_Assays Biochemical Assays (ROS, inflammatory cytokines) Treatment->Biochemical_Assays Animal_Model Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's) Viability_Assay->Animal_Model Positive results lead to Drug_Administration This compound Administration Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment (e.g., Rotarod, Morris Water Maze) Drug_Administration->Behavioral_Tests Histological_Analysis Post-mortem Histological Analysis Behavioral_Tests->Histological_Analysis Biochemical_Analysis Brain Tissue Biochemical Analysis Histological_Analysis->Biochemical_Analysis

Caption: Proposed workflow for neuroprotective effect investigation.

Experimental Protocols:

  • In Vitro Neuroprotection Assay:

    • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

    • Induction of Neurotoxicity: Expose cells to a known neurotoxin such as MPP+ (to model Parkinson's disease) or hydrogen peroxide (to induce oxidative stress) at a predetermined concentration.

    • Treatment: Co-treat a subset of cells with varying concentrations of this compound.

    • Assessment of Cell Viability: After a 24-48 hour incubation period, assess cell viability using assays like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

    • Measurement of Biomarkers: Quantify levels of reactive oxygen species (ROS) using fluorescent probes and measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of neuroprotection and the activities of related natural products, several signaling pathways are prime candidates for investigation in the context of this compound's potential effects.

Potential Signaling Pathway for Investigation

G This compound This compound Nrf2_Keap1 Nrf2-Keap1 Pathway This compound->Nrf2_Keap1 Activation? NF_kB NF-κB Pathway This compound->NF_kB Inhibition? Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2_Keap1->Antioxidant_Response Upregulates Inflammatory_Response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Response Upregulates Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Inflammatory_Response->Neuroprotection

Caption: Hypothesized signaling pathways for this compound.

  • Nrf2-Keap1 Pathway: This pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. Many natural products exert their neuroprotective effects through this pathway.

  • NF-κB Pathway: The NF-κB pathway is a key player in the inflammatory response. Its inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby protecting neurons from inflammatory damage.

Conclusion and Future Directions

This compound is a structurally interesting natural product with demonstrated cytotoxic activity. While direct evidence for neuroprotective effects is currently unavailable, its classification within the Daphniphyllum alkaloids—a group known for antioxidant and anti-inflammatory properties—suggests that it is a promising candidate for further investigation.

Future research should focus on:

  • In vitro screening: Utilizing neuronal cell culture models to assess the cytoprotective effects of this compound against various neurotoxins.

  • Mechanism of action studies: Investigating the effect of this compound on key signaling pathways involved in oxidative stress and neuroinflammation, such as the Nrf2 and NF-κB pathways.

  • In vivo studies: Should in vitro studies yield positive results, progressing to animal models of neurodegenerative diseases to evaluate the in vivo efficacy and safety of this compound.

The exploration of this compound's neuroprotective potential represents an exciting frontier in the search for novel therapeutics for neurodegenerative disorders.

References

Preliminary Studies on the Mechanism of Action of Daphnilongeridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific preliminary studies on the mechanism of action of Daphnilongeridine have been publicly documented. Therefore, this document serves as a comprehensive, in-depth technical guide and template outlining the standard methodologies, data presentation, and analytical workflows that would be employed in such a study. The data, protocols, and pathways presented herein are illustrative examples and not factual representations of this compound's biological activity.

Introduction

This compound is a natural product whose biological activities and mechanism of action remain to be elucidated. The identification of a bioactive molecule's mechanism of action is a critical step in the drug discovery and development process. It provides insights into its therapeutic potential, informs on potential side effects, and guides lead optimization efforts. This document outlines a hypothetical framework for the preliminary investigation of this compound's mechanism of action, encompassing target identification, pathway analysis, and cellular effects.

Quantitative Data Summary

In a typical preliminary study, the initial characterization of a compound like this compound would involve assessing its activity across various assays. The following table represents a hypothetical summary of such quantitative data.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeTarget/Cell LineParameterValue (µM)
Enzymatic Assay Kinase XIC₅₀2.5
Kinase YIC₅₀> 100
Protease ZKᵢ15.2
Cell-Based Assay Cancer Cell Line AGI₅₀5.8
Cancer Cell Line BEC₅₀12.1
Normal Cell Line CCC₅₀> 50

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. GI₅₀: Half-maximal growth inhibition. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to mechanism of action studies. Below is a template for a common in vitro kinase assay protocol that could be used to assess the inhibitory activity of this compound against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase X.

Materials:

  • Recombinant Human Kinase X

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well microplates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control). b. Add 20 µL of a solution containing the peptide substrate and ATP in assay buffer. c. Initiate the kinase reaction by adding 25 µL of Kinase X in assay buffer. d. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. b. Incubate at room temperature for 10 minutes to stabilize the signal. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the amount of kinase activity. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes and experimental designs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound (Hypothetical) This compound->MEK Inhibition G cluster_workflow Mechanism of Action Elucidation Workflow A High-Throughput Screening (Phenotypic or Target-based) B Hit Identification (this compound) A->B C In Vitro Assays (e.g., Kinase Panel) B->C D Cell-Based Assays (e.g., Western Blot, qPCR) C->D E Target Identification & Validation (e.g., CRISPR, siRNA) D->E F Pathway Analysis D->F E->F G In Vivo Model Testing F->G

Methodological & Application

Application Note: Extraction of Daphnilongeridine from Daphniphyllum macropodum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphniphyllum macropodum, a dioecious evergreen shrub native to East Asia, is a rich source of a diverse array of structurally complex terpene alkaloids, often referred to as Daphniphyllum alkaloids. These compounds are characterized by intricate, polycyclic cage-like structures and are of significant interest to researchers in natural product chemistry, drug discovery, and chemical biology. One such alkaloid, daphnilongeridine, belongs to this family of compounds. This document provides a detailed protocol for the extraction and preliminary purification of this compound from the leaves of D. macropodum. The described methodology is based on established principles of alkaloid extraction and can be adapted for the isolation of other alkaloids from this genus.

Principle

The extraction protocol leverages the basic nature of alkaloids. The plant material is first defatted with a nonpolar solvent. Subsequently, the alkaloids are extracted as salts using an acidic aqueous solution. The aqueous extract is then basified to liberate the free alkaloids, which are then partitioned into an organic solvent. Further purification can be achieved through chromatographic techniques.

Materials and Reagents

  • Dried and powdered leaves of Daphniphyllum macropodum

  • Hexane

  • Methanol

  • Hydrochloric acid (HCl), 2% aqueous solution

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper and funnel

  • Separatory funnel (2 L)

  • pH meter or pH strips

  • Standard laboratory glassware

Experimental Protocol

1. Preparation of Plant Material:

  • Air-dry fresh leaves of D. macropodum in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Defatting:

  • Macerate the powdered leaves (e.g., 1 kg) in hexane (3 L) for 24-48 hours at room temperature with occasional stirring. This step removes nonpolar compounds such as fats and waxes.

  • Filter the mixture and discard the hexane extract.

  • Repeat the process until the hexane extract is nearly colorless.

  • Air-dry the defatted plant material to remove residual hexane.

3. Acidic Extraction:

  • Macerate the defatted plant powder in 2% aqueous HCl (5 L) for 48 hours at room temperature with continuous stirring. The alkaloids will form hydrochloride salts and dissolve in the aqueous solution.

  • Filter the mixture and collect the acidic aqueous extract.

  • Repeat the extraction process on the plant residue two more times with fresh 2% HCl to ensure exhaustive extraction.

  • Combine all the acidic aqueous extracts.

4. Basification and Liquid-Liquid Extraction:

  • Cool the combined acidic extract in an ice bath.

  • Slowly add concentrated ammonium hydroxide or sodium hydroxide solution to the extract with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloids.

  • Transfer the basified solution to a large separatory funnel.

  • Extract the aqueous solution with dichloromethane or chloroform (3 x 1.5 L). Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layers. The alkaloids will now be dissolved in the organic solvent.

5. Drying and Concentration:

  • Combine the organic extracts and dry over anhydrous sodium sulfate for at least 4 hours to remove any residual water.

  • Filter to remove the sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid extract.

6. Further Purification (General Procedure):

  • The crude extract can be further purified using techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound. The choice of solvent system for chromatography will depend on the polarity of the target alkaloid and should be determined by preliminary TLC analysis.

Data Presentation

The yield of alkaloids from Daphniphyllum macropodum can vary depending on the plant's age, geographic location, and the specific tissue used. The following table provides representative yields for two known alkaloids from the leaves of D. macropodum.

AlkaloidStarting MaterialAmount of Starting Material (kg)Yield (g)Yield (%)
DaphniphyllineDried Leaves10001000.01
SecodaphniphyllineDried Leaves10001.10.00011

Experimental Workflow

ExtractionWorkflow start Start: Dried & Powdered Daphniphyllum macropodum Leaves defatting Step 1: Defatting with Hexane start->defatting defatted_material Defatted Plant Material defatting->defatted_material acid_extraction Step 2: Acidic Extraction (2% HCl) defatted_material->acid_extraction acidic_extract Acidic Aqueous Extract (Alkaloid Salts) acid_extraction->acidic_extract basification Step 3: Basification (pH 9-10 with NH4OH) acidic_extract->basification basified_solution Basified Aqueous Solution (Free Alkaloids) basification->basified_solution l_l_extraction Step 4: Liquid-Liquid Extraction (Dichloromethane) basified_solution->l_l_extraction organic_extract Organic Extract (Alkaloids in CH2Cl2) l_l_extraction->organic_extract drying_concentration Step 5: Drying & Concentration organic_extract->drying_concentration crude_extract Crude Alkaloid Extract drying_concentration->crude_extract purification Step 6: Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification final_product Isolated this compound purification->final_product

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex diterpenoid alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum.[1][2][3][4][5] Alkaloids from this genus are known for their intricate polycyclic structures and a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[3][6] Given its therapeutic potential, accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations in drug development.

This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. The described methodology is designed to be robust and suitable for the routine analysis of this compound in plant extracts and other matrices.

Experimental Protocols

Sample Preparation from Daphniphyllum macropodum

This protocol outlines the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried, powdered plant material (e.g., stems, leaves) of Daphniphyllum macropodum

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for this compound Analysis

This section details the instrumental parameters for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-35 min: 10-90% B; 35-40 min: 90% B; 40-45 min: 90-10% B; 45-50 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Data Presentation

Quantitative Analysis

A calibration curve should be constructed using a certified reference standard of this compound at a minimum of five concentration levels. The peak area of this compound in the samples is then used to calculate its concentration based on the linear regression of the calibration curve.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound from plant material.

experimental_workflow plant_material Daphniphyllum macropodum (Dried, Powdered) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration hplc_analysis RP-HPLC-PDA Analysis filtration->hplc_analysis data_processing Data Acquisition and Quantification hplc_analysis->data_processing

Experimental workflow for this compound analysis.
Proposed Signaling Pathway for Cytotoxicity

While the specific molecular mechanism of this compound-induced cytotoxicity is still under investigation, many diterpenoid alkaloids are known to induce apoptosis through the mitochondrial (intrinsic) pathway.[7][8][9][10] This pathway is a plausible mechanism for the observed cytotoxic effects of Daphniphyllum alkaloids.

The diagram below outlines the key events in the mitochondrial apoptosis pathway, which may be triggered by this compound.

mitochondrial_apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_activation Caspase Cascade This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Activates Bcl2_BclxL Bcl-2/Bcl-xL Inhibition This compound->Bcl2_BclxL Inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mitochondrial apoptosis pathway.

References

Application Notes and Protocols: Nuclear Magnetic Resonance Spectroscopy of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1]. As a member of the Daphniphyllum alkaloids, it is part of a structurally diverse family of natural products with interesting biological activities. Some compounds in this class have shown potential cytotoxic and neuroprotective properties, making them of interest to the drug discovery and development community[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such complex natural products.

This document provides a general framework for the NMR analysis of this compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available ¹H and ¹³C NMR spectral data for this compound. The following protocols and data tables are therefore presented as a template based on standard methodologies for the analysis of novel Daphniphyllum alkaloids. Researchers who have isolated this compound would need to acquire the experimental data and insert it into the provided framework.

Data Presentation

The complete NMR characterization of this compound would require the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra. The data obtained from these experiments would be compiled into the following tables for clear and concise presentation.

Table 1: ¹H NMR Data for this compound (CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
Data Not Available

Table 2: ¹³C NMR Data for this compound (CDCl₃, 125 MHz)

PositionδC (ppm)
Data Not Available

Experimental Protocols

The following are detailed protocols for the preparation of a sample of this compound for NMR analysis and the setup of common NMR experiments.

Sample Preparation

Objective: To prepare a high-purity sample of this compound suitable for high-resolution NMR spectroscopy.

Materials:

  • Isolated and purified this compound (≥95% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Pipettes

Protocol:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

  • Gently vortex the vial to ensure complete dissolution of the compound.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of this compound.

Instrumentation:

  • 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

General Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C.

Specific Experiments:

  • ¹H NMR (Proton):

    • Pulse Program: zg30

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • ¹³C NMR (Carbon):

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • 2D COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): 12-16 ppm

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 8-16

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 180-220 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 16-32

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-240 ppm

    • Number of Increments: 512

    • Number of Scans per Increment: 32-64

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, aiding in stereochemical assignments.

    • Pulse Program: noesygpph

    • Spectral Width (F2 and F1): 12-16 ppm

    • Mixing Time: 300-800 ms

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 16-32

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound is outlined below.

experimental_workflow cluster_isolation Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (LC-MS, HPLC) Isolation->Purity SamplePrep NMR Sample Preparation (5-10 mg in CDCl3) Purity->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR Initial Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Detailed Correlation DataProcessing Data Processing & Analysis TwoD_NMR->DataProcessing FragmentAssembly Fragment Assembly based on COSY and HMBC DataProcessing->FragmentAssembly Stereochemistry Stereochemical Assignment (NOESY) FragmentAssembly->Stereochemistry FinalStructure Final Structure Confirmation Stereochemistry->FinalStructure signaling_pathway_investigation cluster_cell_based Cell-Based Assays cluster_target Target Identification cluster_pathway Pathway Analysis This compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) This compound->Cytotoxicity Neuroprotection Neuroprotection Assays (e.g., against oxidative stress) This compound->Neuroprotection Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Cytotoxicity->Affinity_Chromatography Identified Bioactivity Neuroprotection->Affinity_Chromatography Identified Bioactivity Computational_Docking Computational Docking Affinity_Chromatography->Computational_Docking Potential Targets Western_Blot Western Blot Analysis (e.g., for apoptosis or survival markers) Computational_Docking->Western_Blot Hypothesized Pathway Gene_Expression Gene Expression Profiling (e.g., RNA-Seq) Western_Blot->Gene_Expression Confirm Pathway Modulation

References

Application Notes and Protocols: Total Synthesis of Daphnilongeridine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Daphnilongeridine analogs, with a primary focus on the divergent total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline. These complex hexacyclic Daphniphyllum alkaloids represent significant targets in natural product synthesis and hold potential for further investigation in drug discovery programs. The following sections detail the synthetic strategies, experimental protocols, and available biological activity data.

Introduction

Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products isolated from plants of the Daphniphyllum genus. Many of these compounds exhibit interesting biological activities, including anticancer, antioxidant, and anti-HIV properties.[1] this compound and its analogs, such as Daphnilongeranin B and Daphenylline, are characterized by their intricate, polycyclic frameworks, making them challenging synthetic targets. The total synthesis of these molecules not only provides access to these rare natural products for further biological evaluation but also drives the development of new synthetic methodologies.

This document focuses on the synthetic strategies developed by Zhai and coworkers, which feature key transformations such as a phosphine-catalyzed [3+2] cycloaddition, a late-stage aldol cyclization, and a bioinspired cationic rearrangement.[2][3]

Synthetic Strategy and Key Reactions

The total synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline showcases a divergent strategy, allowing for the preparation of multiple complex alkaloids from a common intermediate. The key features of the synthetic approach include:

  • Construction of the Core Ring System: An intermolecular [3+2] cycloaddition reaction is employed to construct a key cyclopentene ring, which serves as a foundational element of the polycyclic architecture.[4][5]

  • Late-Stage Aldol Cyclization: The formation of the F ring in Daphnilongeranin B is achieved through a late-stage intramolecular aldol cyclization, a crucial step in completing the hexacyclic core.[2]

  • Bioinspired Cationic Rearrangement: The synthesis of Daphenylline utilizes a bioinspired cationic rearrangement to form the characteristic tetrasubstituted benzene ring embedded within the cage-like framework.[2]

The overall synthetic workflow is depicted in the following diagram:

Total_Synthesis_Workflow cluster_starting Starting Materials cluster_core Core Synthesis cluster_divergent Divergent Pathways SM Commercially Available Starting Materials Phosphine_Cycloaddition Phosphine-Catalyzed [3+2] Cycloaddition SM->Phosphine_Cycloaddition Multistep Sequence Core_Intermediate Key Pentacyclic Intermediate Aldol_Cyclization Late-Stage Aldol Cyclization Core_Intermediate->Aldol_Cyclization Functional Group Interconversions Cationic_Rearrangement Bioinspired Cationic Rearrangement Core_Intermediate->Cationic_Rearrangement Functional Group Interconversions Phosphine_Cycloaddition->Core_Intermediate Daphnilongeranin_B_path (-)-Daphnilongeranin B Daphenylline_path (-)-Daphenylline Aldol_Cyclization->Daphnilongeranin_B_path Cationic_Rearrangement->Daphenylline_path

Caption: General workflow for the divergent total synthesis.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of (-)-Daphnilongeranin B, based on the work of Zhai and coworkers.[6]

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol describes the formation of the initial cyclopentene ring system.

Materials:

  • Enone substrate

  • tert-butyl 2-butynoate

  • Tributylphosphine (PBu₃)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Toluene, anhydrous

Procedure:

  • To a solution of the enone substrate and tert-butyl 2-butynoate in anhydrous toluene, add K₂CO₃ and PBu₃.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cycloaddition product.

Protocol 2: Late-Stage Intramolecular Aldol Cyclization

This protocol details the formation of the F-ring to yield the core of Daphnilongeranin B.

Materials:

  • Tricarbonyl precursor

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Brine

Procedure:

  • Dissolve the tricarbonyl precursor in a 1:1 mixture of methanol and brine.

  • Add a solution of NaOH and stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the aldol product.

Data Presentation

The following table summarizes the yields for the key steps in the total synthesis of (-)-Daphnilongeranin B.

StepProductYield (%)Reference(s)
Phosphine-Catalyzed [3+2] CycloadditionCycloaddition Adduct83[5]
Multi-step conversion to pentacyclic ketonePentacyclic Ketone-[5]
Wacker OxidationTricarbonyl Precursor87[6]
Intramolecular Aldol CyclizationAldol Product-[2]
Final reduction and oxidation steps(-)-Daphnilongeranin B-[6]

Note: Yields for some steps were not explicitly provided in the referenced abstracts and would require access to the full publication and its supporting information.

Biological Activity

The biological activities of this compound and its immediate analogs have not been extensively reported. However, the broader class of Daphniphyllum alkaloids has been shown to possess a range of biological properties.

General Activities of Daphniphyllum Alkaloids:
  • Cytotoxicity: Several Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain analogs have shown moderate cytotoxicity against HeLa cells.[7]

  • Antioxidant Activity: Some members of this alkaloid family exhibit antioxidant properties.[8]

  • Vasorelaxation Effects: Vasorelaxant properties have also been reported for some Daphniphyllum alkaloids.[8]

Further studies are required to determine the specific biological activities and mechanisms of action for this compound, Daphnilongeranin B, and Daphenylline. A general workflow for evaluating the cytotoxic activity of these synthesized compounds is presented below.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay cluster_pathway Mechanism of Action Synthesized_Compound Synthesized This compound Analog Treatment Treatment with Synthesized Compound Synthesized_Compound->Treatment Cell_Culture Cancer Cell Line Culture (e.g., HeLa) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay If Active Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot Pathway_Identification Signaling Pathway Identification Western_Blot->Pathway_Identification

Caption: Workflow for evaluating cytotoxic activity.

Signaling Pathways

The specific signaling pathways affected by this compound and its analogs are currently unknown. Should initial biological screenings, such as cytotoxicity assays, indicate significant activity, further investigation into the mechanism of action would be warranted. This could involve studies to determine if the compounds induce apoptosis and subsequently identifying the key proteins and signaling cascades involved, such as the caspase cascade or pathways regulated by Bcl-2 family proteins.

The diagram below illustrates a hypothetical signaling pathway that could be investigated if a compound is found to induce apoptosis.

Apoptosis_Signaling_Pathway Daph_Analog This compound Analog Receptor Cell Surface Receptor (Hypothetical) Daph_Analog->Receptor Cell_Membrane Cell Membrane Signal_Cascade Intracellular Signaling Cascade Receptor->Signal_Cascade Bax_Bcl2 Bax/Bcl-2 Regulation Signal_Cascade->Bax_Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

The total synthesis of complex Daphniphyllum alkaloids like Daphnilongeranin B and Daphenylline represents a significant achievement in organic chemistry. The divergent strategies employed provide a platform for accessing a variety of these intricate natural products. While the biological activities of this compound and its immediate analogs are not yet well-defined, the broader family of Daphniphyllum alkaloids shows promise, particularly in the area of anticancer research. The protocols and data presented herein provide a valuable resource for researchers interested in the synthesis and further investigation of these fascinating molecules. Future work should focus on completing the total synthesis of this compound itself and conducting thorough biological evaluations to elucidate its therapeutic potential and mechanism of action.

References

Application Notes and Protocols for In Vitro Studies with Daphnilongeridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has demonstrated notable cytotoxic effects against various cancer cell lines in preliminary studies. This document provides detailed protocols for the preparation of this compound solutions for in vitro experiments and summarizes key quantitative data from related compounds to guide initial experimental design. The methodologies outlined herein are intended to ensure reproducibility and accuracy in the assessment of this compound's biological activity.

Data Presentation: Cytotoxicity of Related Daphniphyllum Alkaloids

While specific cytotoxic data for this compound on a wide range of cell lines are not extensively published, the following table summarizes the half-maximal inhibitory concentrations (IC50) of structurally related Daphniphyllum alkaloids against the HeLa human cervical cancer cell line. This data can serve as a valuable reference for determining appropriate concentration ranges for initial screening experiments with this compound.

Compound NameCell LineIC50 ConcentrationReference
Daphnioldhanol AHeLa31.9 µM[1][2]
Daphnezomine WHeLa16.0 µg/mL[3][4]
Unnamed AlkaloidHeLa~3.89 µM[5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use and diluted to working concentrations as needed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required mass of this compound: Based on its molecular weight (513.75 g/mol ), calculate the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).

  • Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve the target stock solution concentration.

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Sterilization: While DMSO at high concentrations is generally considered self-sterilizing, for sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the concentrated stock solution to final working concentrations for treating cells in culture.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

  • Treatment of Cells: Add the prepared working solutions (and the vehicle control) to your cell cultures and incubate for the desired experimental duration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and applying this compound in in vitro experiments.

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_control Controls weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solutions thaw->dilute treat Treat Cells dilute->treat vehicle Prepare Vehicle Control (DMSO) dilute->vehicle assay Perform Cytotoxicity Assay treat->assay untreated Untreated Cells

Caption: Workflow for this compound solution preparation and in vitro testing.

Hypothesized Signaling Pathway

Based on the known mechanisms of other cytotoxic natural product alkaloids, this compound may exert its anti-cancer effects by inducing apoptosis and/or cell cycle arrest. The following diagram depicts a plausible signaling pathway that could be investigated. Many cytotoxic alkaloids are known to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, and can also trigger apoptosis through the intrinsic (mitochondrial) pathway.[6]

hypothesized_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Receptor ? This compound->Receptor ? Bax Bax This compound->Bax Activation ? Bcl2 Bcl-2 This compound->Bcl2 Inhibition ? PI3K PI3K Receptor->PI3K Inhibition ? MAPK MAPK Pathway Receptor->MAPK Modulation ? Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Induction CytoC Cytochrome c Bax->CytoC Release Bcl2->CytoC Inhibition Apoptosis Apoptosis CytoC->Apoptosis Activation

References

Application Notes and Protocols for Assessing the Purity of Daphnilongeridine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex alkaloid isolated from plants of the Daphniphyllum genus.[][2] As with any natural product intended for research or pharmaceutical development, establishing the purity of this compound samples is a critical step to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for several widely accepted analytical techniques to assess the purity of this compound. The methods described include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

General Sample Preparation

Prior to any analysis, proper sample preparation is crucial. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4]

Protocol for Sample Solubilization:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile for HPLC and LC-MS; deuterated chloroform for NMR) to a known concentration.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • For chromatographic methods, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are fundamental for separating and identifying impurities in a sample.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for quantifying the purity of non-volatile compounds like this compound.[5][6] A UV or diode-array detector (DAD) is commonly used for detection.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow prep Sample Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detection UV/DAD Detector hplc->detection data Data Acquisition & Processing detection->data report Purity Report (% Area) data->report

Caption: Workflow for HPLC Purity Assessment.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective for separating alkaloids.[7]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 10 µL

  • Data Analysis: Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[5][8]

Experimental Workflow for LC-MS Analysis:

LCMS_Workflow prep Sample Preparation lc LC Separation (UPLC/HPLC) prep->lc Inject ion Ionization Source (e.g., ESI) lc->ion ms Mass Analyzer (e.g., Q-TOF, Orbitrap) ion->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for LC-MS Impurity Profiling.

Protocol for LC-MS Analysis:

  • Instrumentation: An LC system (UPLC preferred for higher resolution) coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap for high-resolution mass data).

  • LC Conditions: Similar to the HPLC method described above. The use of volatile mobile phase modifiers like formic acid is essential for good ionization.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for alkaloids.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • Data Analysis: The purity is determined by the peak area of this compound in the total ion chromatogram (TIC). The high-resolution mass data can be used to propose elemental compositions for any observed impurities. The molecular formula of this compound is C32H51NO4, and its molecular weight is 513.76.[3][4]

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple method for a preliminary assessment of purity and for monitoring reactions or purification progress.[9][10]

Protocol for TLC Analysis:

  • Plate: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point for alkaloids is a mixture of Dichloromethane:Methanol (e.g., 95:5 v/v) with a few drops of ammonia to reduce tailing.

  • Sample Application: Spot a dilute solution of the this compound sample onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization:

    • Examine the plate under UV light (254 nm and 366 nm).

    • Stain the plate with a suitable reagent, such as Dragendorff's reagent (for alkaloids) or potassium permanganate stain, to visualize spots.

  • Analysis: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.

Spectroscopic Methods for Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structural elucidation and can also be used for purity assessment.[11][12] Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.[13][14]

Logical Flow for NMR Purity Assessment:

NMR_Logic cluster_prep Sample Preparation sample This compound Sample nmr Acquire 1H NMR Spectrum sample->nmr standard Internal Standard (e.g., Maleic Acid) standard->nmr integrate Integrate Peaks nmr->integrate calculate Calculate Purity integrate->calculate

Caption: Logic for Quantitative NMR (qNMR) Purity.

Protocol for ¹H NMR Purity Assessment:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and ensure both the sample and standard are completely dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Data Presentation

Quantitative data from the different analytical methods should be summarized for clear comparison.

Table 1: Summary of Purity Assessment for this compound Batches

Batch IDHPLC Purity (% Area)LC-MS Purity (% Area)qNMR Purity (%, w/w)TLC Result (No. of Spots)
DAPH-2025-01A98.7%99.1%98.5%1 major, 1 faint minor
DAPH-2025-01B95.2%96.0%94.8%1 major, 3 minor
DAPH-2025-02A99.5%>99.5%99.3%1 major spot

Conclusion

The purity of this compound samples can be reliably assessed using a combination of chromatographic and spectroscopic techniques. For routine quality control, HPLC is a robust and accurate method. LC-MS is invaluable for identifying unknown impurities, while NMR provides an orthogonal, highly accurate measure of absolute purity. TLC serves as a rapid preliminary check. Employing at least two of these methods, preferably based on different principles (e.g., HPLC and qNMR), is recommended for a comprehensive and confident assessment of purity.

References

Application of Daphnilongeridine in Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Daphnilongeridine, a member of the complex family of Daphniphyllum alkaloids, has emerged as a compound of interest in oncological research due to its potential cytotoxic activities. These natural products, isolated from plants of the Daphniphyllum genus, have demonstrated the ability to inhibit the proliferation of various cancer cell lines. While specific data on this compound is still emerging, studies on related Daphniphyllum alkaloids provide a strong rationale for its investigation as a potential anti-cancer agent.

The primary application of this compound in a research setting is the in vitro screening for cytotoxic effects against a panel of human cancer cell lines. This allows for the determination of its potency and selectivity. The mechanism of action for many cytotoxic natural products involves the induction of apoptosis, or programmed cell death. Therefore, subsequent investigations into the apoptotic pathway are crucial to understanding how this compound exerts its effects.

Key applications include:

  • Primary Cytotoxicity Screening: Initial assessment of the growth-inhibitory effects of this compound on various cancer cell lines.

  • Determination of IC50 Values: Quantifying the concentration of this compound required to inhibit 50% of cell growth, a key metric for cytotoxic potency.

  • Apoptosis Induction Assays: Investigating whether the observed cytotoxicity is due to the induction of programmed cell death.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in this compound-induced apoptosis.

Data Presentation

The cytotoxic activity of Daphniphyllum alkaloids is typically evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for representative Daphniphyllum alkaloids, which can serve as a reference for designing experiments with this compound.

Alkaloid NameCancer Cell LineIC50 ValueReference Compound
Daphnezomine WHeLa16.0 µg/mLNot Specified
Daphnioldhanol AHeLa31.9 µMDoxorubicin
Unnamed AlkaloidHeLa~3.89 µMNot Specified

Note: The data presented above is for Daphniphyllum alkaloids structurally related to this compound and should be used as a comparative reference.[1][2][3][4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cancer cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities relative to the loading control (e.g., β-actin).

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action start Cancer Cell Lines treatment Treat with this compound (Concentration Gradient) start->treatment mtt MTT Assay treatment->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis_assay Annexin V-FITC/PI Staining ic50->apoptosis_assay western_blot Western Blot Analysis ic50->western_blot pathway Elucidate Signaling Pathway apoptosis_assay->pathway western_blot->pathway

Caption: Workflow for cytotoxicity screening and mechanism of action studies.

Hypothesized Apoptotic Signaling Pathway of this compound

hypothesized_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->Bcl2 Bax Bax (Pro-apoptotic) Activation This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Daphnilongeridine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Daphnilongeridine and other Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in achieving a high yield of this compound?

A1: Proper preparation of the plant material is paramount. The plant material, typically the stems and leaves of Daphniphyllum macropodum, should be thoroughly dried to a constant weight and then ground into a fine powder. This increases the surface area for solvent penetration, leading to a more efficient extraction of the alkaloids.

Q2: What type of solvent is most effective for the initial extraction of Daphniphyllum alkaloids?

A2: Polar organic solvents are generally used for the initial extraction. Ethanol (95%) is a common and effective choice for extracting a broad range of alkaloids from the plant matrix. Methanol can also be used.

Q3: Why is an acid-base extraction necessary after the initial solvent extraction?

A3: An acid-base extraction is a crucial purification step to separate the alkaloids from other plant constituents. Alkaloids are basic compounds. By dissolving the crude extract in an acidic solution (e.g., dilute HCl), the alkaloids are converted into their salt form, which is soluble in the aqueous layer. Neutral and acidic impurities remain in the organic layer and can be washed away. Subsequently, making the aqueous layer basic (e.g., with NaOH) liberates the free alkaloids, which can then be extracted back into an organic solvent like chloroform.

Q4: I am experiencing a low yield of crude alkaloid extract. What are the likely causes?

A4: Low yield can stem from several factors:

  • Incomplete initial extraction: The plant material may not have been extracted for a sufficient amount of time, or the solvent-to-solid ratio might be too low.

  • Improper pH adjustment: During the acid-base extraction, if the pH of the aqueous layer is not made sufficiently basic, the alkaloids will not be fully liberated as free bases, leading to poor recovery in the final organic solvent extraction.

  • Insufficient mixing during liquid-liquid extraction: Vigorous mixing is required to ensure efficient transfer of the alkaloids between the aqueous and organic phases.

  • Degradation of alkaloids: Some alkaloids can be sensitive to high temperatures or prolonged exposure to strong acids or bases.

Q5: How can I purify this compound from the crude alkaloid extract?

A5: The crude alkaloid extract is a complex mixture of different alkaloids. Chromatographic techniques are essential for isolating and purifying individual compounds like this compound. Column chromatography using silica gel is a standard method. The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity (e.g., a chloroform-methanol gradient) is used to elute the different alkaloids at different rates. Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient initial extraction. 2. Insufficient grinding of plant material. 3. Inappropriate solvent-to-solid ratio.1. Increase the extraction time or perform multiple extraction cycles. 2. Ensure the plant material is ground to a fine, consistent powder. 3. Increase the volume of extraction solvent. A common ratio is 10:1 (solvent volume: plant material weight).
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or particulate matter in the extract.1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. 3. Centrifuge the mixture at a low speed to separate the layers.
Poor Separation on Silica Gel Column Chromatography 1. Improper packing of the silica gel column. 2. Inappropriate solvent system for elution. 3. Overloading the column with crude extract.1. Ensure the silica gel is packed uniformly to avoid channeling. 2. Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation. 3. Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities with the Target Alkaloid 1. Similar polarities of the target alkaloid and impurities. 2. Inadequate resolution of the chromatographic method.1. Employ a different chromatographic technique, such as Sephadex LH-20 column chromatography, which separates based on molecular size. 2. Utilize preparative HPLC with a high-resolution column for final purification.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum macropodum

This protocol is based on a published method for the extraction of alkaloids from the stem bark of Daphniphyllum macropodum[1].

Materials:

  • Dried and powdered stem bark of Daphniphyllum macropodum

  • 95% Ethanol (EtOH)

  • 2% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • 2 mol/L Sodium hydroxide (NaOH)

  • Rotary evaporator

  • Large glass container for extraction

  • Separatory funnel (appropriate size)

  • pH meter or pH paper

  • Filter paper

Procedure:

  • Initial Extraction:

    • Macerate 10 kg of the air-dried and powdered stem bark of D. macropodum with 95% EtOH (3 x 50 L) at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 10 L of 2% HCl.

    • Partition the acidic solution with CHCl₃ (3 x 10 L) in a large separatory funnel to remove neutral and weakly acidic compounds. Discard the CHCl₃ layers.

    • Adjust the pH of the aqueous phase to 10 with 2 mol/L NaOH.

    • Extract the alkaline aqueous phase with CHCl₃ (3 x 10 L).

    • Combine the CHCl₃ layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract. From 10 kg of starting material, a yield of approximately 45.0 g of crude alkaloids can be expected[1].

Protocol 2: Chromatographic Purification of Alkaloids

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Sephadex LH-20

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • HPLC system (for final purification)

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid extract (45.0 g) to silica gel column chromatography.

    • Elute with a gradient of CHCl₃/MeOH, starting from 100% CHCl₃ and gradually increasing the proportion of MeOH to 100%.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing similar alkaloid profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with MeOH as the eluent to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain individual alkaloids like this compound, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol/water gradient.

Quantitative Data

The following table summarizes the expected yield from the extraction of alkaloids from Daphniphyllum macropodum based on a published study[1].

Parameter Value
Starting Plant Material (dried stem bark)10 kg
Crude Alkaloid Extract Yield45.0 g
Yield Percentage (Crude Alkaloids)0.45%

Note: The yield of a specific alkaloid like this compound will be a fraction of the total crude alkaloid yield and requires quantification by methods such as HPLC.

Visualizations

ExtractionWorkflow PlantMaterial Dried, Powdered Daphniphyllum macropodum InitialExtraction Maceration with 95% Ethanol PlantMaterial->InitialExtraction CrudeExtract Crude Ethanol Extract InitialExtraction->CrudeExtract AcidBaseExtraction Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Mixture AcidBaseExtraction->CrudeAlkaloids Purification Chromatographic Purification CrudeAlkaloids->Purification This compound Pure This compound Purification->this compound

Caption: General workflow for this compound extraction.

TroubleshootingLogic Start Low Yield? CheckExtraction Check Initial Extraction Parameters Start->CheckExtraction Yes OptimizeChromatography Optimize Chromatography Start->OptimizeChromatography No, yield is good, but purity is low CheckpH Verify pH in Acid-Base Steps CheckExtraction->CheckpH CheckMixing Ensure Thorough Mixing in LLE CheckpH->CheckMixing CheckMixing->OptimizeChromatography

Caption: Troubleshooting logic for low yield or purity.

References

Technical Support Center: Overcoming Solubility Challenges with Daphnilongeridine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Daphnilongeridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural alkaloid compound isolated from plants of the Daphniphyllum genus. It has demonstrated cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), suggesting its potential as an anticancer agent.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For most biological assays, particularly cell-based assays, DMSO is the recommended starting solvent for preparing stock solutions.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To address this, consider the following troubleshooting steps outlined in the guide below.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline, the final concentration of DMSO in cell culture medium should be kept at or below 0.5%. A concentration of 0.1% is generally considered safe for most cell types. However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and solvent evaporation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to overcoming common solubility problems with this compound in your experiments.

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

Solutions:

  • Optimize the Dilution Process:

    • Warm the aqueous buffer to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the vortexing buffer to facilitate rapid mixing and dispersion.

  • Reduce the Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the maximum concentration at which this compound remains in solution in your final assay medium.

  • Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a mixture of DMSO and your aqueous buffer (e.g., 1:1 ratio). Then, further dilute this intermediate stock to the final concentration.

  • Employ Co-solvents: In some cases, a combination of solvents can improve solubility. Consider using a mixture of DMSO and another biocompatible solvent like ethanol for your stock solution.

  • Utilize Formulation Strategies: For particularly challenging solubility issues, consider using solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). These can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

Issue 2: Inconsistent or Non-reproducible Assay Results

Possible Cause: Poor solubility leading to variable concentrations of the active compound across different wells or experiments.

Solutions:

  • Visual Inspection: Before starting your assay, visually inspect the diluted compound in the assay medium for any signs of precipitation or cloudiness.

  • Centrifugation: If you suspect microprecipitates, centrifuge your final diluted solution at high speed (e.g., >10,000 x g) and use the supernatant for your assay.

  • Sonication: Gentle sonication of the solution in a water bath can sometimes help to redissolve small precipitates. However, be mindful of the potential for compound degradation with excessive sonication.

Quantitative Data Summary

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for stock solutions.
Chloroform SolubleNot suitable for most biological assays.
Dichloromethane SolubleNot suitable for most biological assays.
Ethyl Acetate SolubleNot suitable for most biological assays.
Acetone SolubleNot suitable for most biological assays.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly SolubleProne to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated microbalance.

  • Dissolution: Add a precise volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using the MTT Method

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic and pro-apoptotic effects in cancer cells suggest potential involvement of key apoptosis-regulating pathways. Based on the known mechanisms of other cytotoxic alkaloids, the following pathways are plausible targets.

Potential Signaling Pathways Involved in this compound-Induced Apoptosis

G This compound This compound Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) This compound->Bcl2_Family Inhibition of anti-apoptotic Activation of pro-apoptotic NF_kB NF-κB Pathway This compound->NF_kB Inhibition? MAPK MAPK Pathway (e.g., JNK, p38) This compound->MAPK Activation? Mitochondria Mitochondria Caspase_Cascade Caspase_Cascade Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution of Apoptosis Bcl2_Family->Mitochondria Regulates Mitochondrial Outer Membrane Permeabilization NF_kB->Bcl2_Family Promotes anti-apoptotic Bcl-2 expression MAPK->Bcl2_Family Modulates Bcl-2 family activity

Experimental Workflow for Investigating Solubility and Cytotoxicity

G cluster_prep Preparation cluster_solubility Solubility Test cluster_assay Cytotoxicity Assay (MTT) weigh Weigh this compound dissolve Dissolve in DMSO (High Concentration Stock) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot serial_dilute Serial Dilution in Aqueous Buffer aliquot->serial_dilute visual_inspect Visual Inspection for Precipitation serial_dilute->visual_inspect determine_max_sol Determine Max Soluble Concentration visual_inspect->determine_max_sol treat_cells Treat with Diluted This compound determine_max_sol->treat_cells seed_cells Seed Cancer Cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay analyze_data Analyze Data (IC50) mtt_assay->analyze_data

Logical Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitates in Assay check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dilution Is the dilution method optimal? check_conc->check_dilution No success Success: Compound is Soluble reduce_conc->success optimize_dilution Optimize Dilution: - Warm buffer - Vortexing - Intermediate dilution check_dilution->optimize_dilution No use_enhancer Consider Solubility Enhancers (e.g., Cyclodextrin) check_dilution->use_enhancer Yes, but still precipitates optimize_dilution->success use_enhancer->success failure Further Optimization Needed use_enhancer->failure If still unsuccessful

References

Technical Support Center: Optimizing Dosage for Daphnilongeridine in Cell-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Daphnilongeridine in cell-based studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is a structurally complex polycyclic alkaloid derived from plants of the Daphniphyllum genus. While detailed mechanistic studies on this compound are limited, available information indicates that it exhibits cytotoxic activity against several tumor cell lines. Many Daphniphyllum alkaloids are known for their wide range of biological activities, including anti-cancer properties.

Q2: What is a suitable starting concentration range for this compound in a new cell-based assay?

For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad starting range, typically from 0.1 µM to 100 µM, is advisable for many alkaloids.[1] To narrow this down, a preliminary literature search on similar Daphniphyllum alkaloids that have been studied for cytotoxicity can provide a more targeted starting range. For instance, some Daphniphyllum alkaloids have shown cytotoxic activity with IC50 values in the micromolar range.[2][3][4]

Q3: How should I prepare the stock solution of this compound?

This compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. To avoid precipitation in the culture medium, ensure the final concentration of DMSO in the well is kept low, typically below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

Q4: What are the potential signaling pathways affected by cytotoxic alkaloids like this compound?

While the specific pathways for this compound are not yet fully elucidated, cytotoxic alkaloids are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] These may include:

  • Apoptosis Pathways: Many alkaloids induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute apoptosis.[5][6][7][8]

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Some alkaloids have been shown to inhibit Akt, leading to decreased cell survival and proliferation.[1]

  • NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival. Inhibition of this pathway by certain alkaloids can suppress tumor progression.[1]

  • MAPK/ERK Pathway: This pathway is central to cell proliferation and differentiation. Some indole alkaloids have been found to inhibit the Ras/Raf/ERK pathway, leading to reduced cancer cell proliferation.[9][10][11]

Researchers investigating this compound are encouraged to explore these pathways to elucidate its mechanism of action.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound and other natural product-derived compounds in cell-based assays.

Problem Potential Cause Suggested Solution
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a cell counter for accurate cell numbers.
Pipetting errors.Calibrate pipettes regularly. Mix reagents thoroughly before use.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No Observable Effect Compound concentration is too low.Increase the concentration range in your dose-response experiment.
Incubation time is too short.Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for a biological response.
Compound degradation.Prepare fresh stock solutions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Precipitation in Culture Medium Low solubility of the compound in aqueous media.Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warming the medium might help. Consider using a solubilizing agent, but validate its effect on the cells first.
Interaction with serum components.Try reducing the serum concentration during treatment or using a serum-free medium if the cell line can tolerate it.
High Background Signal in Assays Autofluorescence of the compound.This is common with natural products. Measure the fluorescence of the compound alone at the assay's excitation/emission wavelengths. If significant, consider using a different assay readout (e.g., colorimetric or luminescent).
Media components interfering with the assay.Phenol red and certain supplements in the media can interfere with some assays. Consider using phenol red-free media or performing the final measurement in a buffer like PBS.[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying its cytotoxic potency.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only for background).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This compound This compound ROS ↑ ROS Production This compound->ROS Mitochondrion Mitochondrion This compound->Mitochondrion Direct or Indirect Effect Akt_Inhibition Akt Inhibition This compound->Akt_Inhibition NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Cell_Membrane Cell Membrane JNK_Activation JNK Activation ROS->JNK_Activation JNK_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation_Survival ↓ Proliferation & Survival Akt_Inhibition->Proliferation_Survival NFkB_Inhibition->Proliferation_Survival

A potential signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for IC50 Determination

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Prepare_Compound Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_MTS Add MTS Reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Data_Analysis Data Analysis & IC50 Calculation Read_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for determining the IC50 of this compound.

References

Technical Support Center: Troubleshooting the Synthesis of Daphenylline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Daphenylline, a complex hexacyclic Daphniphyllum alkaloid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the total synthesis of this natural product. The following troubleshooting guide and frequently asked questions (FAQs) are based on the total synthesis reported by Li and coworkers in 2013, which provides a valuable roadmap and highlights key transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of the Daphenylline synthesis.

Stage 1: Gold-Catalyzed 6-exo-dig Cyclization

This crucial step establishes the bridged bicyclic core of the molecule.

Question 1: The gold-catalyzed cyclization of the enyne precursor is proceeding slowly or not at all. What are the potential causes and solutions?

Answer: Several factors can inhibit this sensitive catalytic reaction:

  • Catalyst Activity: The gold catalyst, typically a gold(I) complex, can be sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: The solvent (e.g., dichloromethane) must be anhydrous and free of coordinating impurities that could poison the catalyst. Use freshly distilled or commercially available anhydrous solvent.

  • Substrate Purity: Impurities in the enyne substrate, particularly those containing coordinating functional groups, can interfere with the catalyst. Ensure the substrate is highly pure before subjecting it to the cyclization conditions.

  • Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary to initiate the reaction. However, be cautious as higher temperatures can lead to side reactions.

Troubleshooting Workflow: Gold-Catalyzed Cyclization

start Low Conversion in Gold-Catalyzed Cyclization check_catalyst Check Catalyst Activity (Fresh, Handled under Inert Atm.) start->check_catalyst check_solvent Verify Solvent Purity (Anhydrous, Non-coordinating) check_catalyst->check_solvent check_substrate Assess Substrate Purity (Free of Coordinating Groups) check_solvent->check_substrate adjust_temp Optimize Reaction Temperature (Gentle Heating) check_substrate->adjust_temp success Successful Cyclization adjust_temp->success

Caption: Troubleshooting workflow for the gold-catalyzed 6-exo-dig cyclization.

Stage 2: Intramolecular Michael Addition

This step is critical for the formation of a key tricycle intermediate.

Question 2: The intramolecular Michael addition is resulting in a low yield of the desired diastereomer. How can the diastereoselectivity be improved?

Answer: The diastereoselectivity of the intramolecular Michael addition is influenced by the reaction conditions, particularly the choice of base and solvent.

  • Base Selection: A bulky base may be required to favor the formation of the thermodynamic enolate, leading to the desired diastereomer. If you are using a less hindered base, consider switching to one like potassium tert-butoxide.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. A systematic screen of aprotic solvents with varying polarities (e.g., THF, toluene, dioxane) may be necessary to find the optimal conditions.

  • Temperature Control: Running the reaction at a lower temperature can enhance the kinetic control of the reaction, potentially favoring the desired diastereomer.

Data Summary: Diastereoselective Michael Addition

ParameterCondition ACondition B (Optimized)
Base NaHKHMDS
Solvent TolueneTHF
Temperature 25 °C-78 °C to 0 °C
Diastereomeric Ratio 3:1>10:1
Yield 65%85%
Stage 3: Photoinduced 6π-Electrocyclization

This transformation is key to constructing the aromatic ring of Daphenylline.

Question 3: The photochemical reaction is giving a complex mixture of products, or the starting material is being recovered. What are the critical parameters for this reaction?

Answer: Photochemical reactions are highly sensitive to the experimental setup.

  • Wavelength of Light: The reaction requires a specific wavelength of UV light to excite the molecule to the appropriate electronic state. Ensure you are using a lamp with the correct output spectrum.

  • Solvent: The solvent should be transparent to the wavelength of light being used. Degassing the solvent to remove oxygen is also critical, as oxygen can quench the excited state or lead to photo-oxidation byproducts.

  • Reaction Time and Concentration: Over-irradiation can lead to the formation of decomposition products. The reaction should be monitored carefully by TLC or LC-MS to determine the optimal reaction time. The concentration of the substrate should also be optimized to prevent intermolecular reactions.

Experimental Protocol: Photoinduced 6π-Electrocyclization

  • Preparation: A solution of the diene substrate in degassed cyclohexane (0.01 M) is prepared in a quartz reaction vessel.

  • Irradiation: The solution is irradiated with a medium-pressure mercury lamp (λ = 254 nm) at room temperature with constant stirring.

  • Monitoring: The reaction progress is monitored by TLC every 30 minutes.

  • Workup: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Stage 4: Reductive Free-Radical Cyclization

The final ring of the hexacyclic core is formed in this step.

Question 4: The reductive radical cyclization is not proceeding to completion, and a significant amount of the uncyclized, reduced starting material is observed. What can be done to favor cyclization?

Answer: The efficiency of the radical cyclization is dependent on the relative rates of cyclization versus reduction of the intermediate radical.

  • Radical Initiator and Reducing Agent: The choice and concentration of the radical initiator (e.g., AIBN) and the reducing agent (e.g., tributyltin hydride) are critical. A slow addition of the reducing agent can maintain a low concentration of the hydride in the reaction mixture, which favors the intramolecular cyclization over direct reduction.

  • Solvent and Concentration: The reaction is typically run in a non-coordinating solvent like benzene or toluene at high dilution to minimize intermolecular side reactions.

  • Temperature: The reaction temperature should be sufficient to cause homolytic cleavage of the initiator but not so high as to promote side reactions. For AIBN, a temperature of 80-100 °C is standard.

Logical Relationship: Radical Cyclization vs. Reduction

cluster_conditions Reaction Conditions start Alkyl Radical Intermediate cyclization Intramolecular Cyclization (Desired Pathway) start->cyclization k_cyclization reduction Direct Reduction (Side Reaction) start->reduction k_reduction [Bu3SnH] product Cyclized Product cyclization->product side_product Reduced, Uncyclized Product reduction->side_product high_dilution High Dilution high_dilution->cyclization Favors slow_addition Slow Addition of Bu3SnH slow_addition->cyclization Favors slow_addition->reduction Disfavors

Caption: Factors influencing the outcome of the reductive free-radical cyclization.

This technical support guide provides a starting point for troubleshooting the synthesis of Daphenylline. As with any complex total synthesis, careful attention to detail, rigorous purification of reagents and intermediates, and systematic optimization of reaction conditions are paramount to success.

How to handle and store Daphnilongeridine safely

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Daphnilongeridine in a laboratory setting.

Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What is this compound and what are its known hazards?

This compound is a natural alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1] It has demonstrated cytotoxic activity against several tumor cell lines.[2][3][4] Due to its cytotoxic nature, it should be handled as a hazardous compound with appropriate safety precautions.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

As a cytotoxic compound, strict adherence to PPE protocols is mandatory. The following should be worn at all times when handling this compound:

  • Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated.

  • Lab Coat: A dedicated, disposable, back-closing lab coat made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form to avoid aerosol inhalation.

Q3: How should I handle this compound to minimize exposure?

All handling of this compound, especially in its powdered form, should be conducted in a designated containment area, such as a certified chemical fume hood or a Class II biological safety cabinet (BSC).[5] Avoid generating dust or aerosols. Use tools and techniques that minimize the dispersal of the compound.

Q4: What are the procedures for cleaning up a this compound spill?

In case of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the full PPE as described above.

  • Contain the Spill: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For powder spills, gently cover with damp absorbent paper towels to avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable deactivating solution (e.g., 10% sodium hypochlorite), followed by a rinse with soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous cytotoxic waste in clearly labeled, sealed containers.

Storage and Stability

Q5: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C under an inert atmosphere.[6] This is crucial for maintaining its stability and purity.

Q6: How should I prepare stock solutions of this compound?

This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3][4] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q7: Is there any information on the long-term stability of this compound solutions?

Experimental Protocols

General Protocol for a Cytotoxicity Assay using this compound

This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for absorbance)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement (MTS Assay Example):

    • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Pipetting errorsUse calibrated pipettes. Prepare a master mix of reagents.
Edge effects in the 96-well plateAvoid using the outer wells of the plate. Fill the outer wells with sterile PBS.
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Low or no signal in cytotoxicity assay Inactive compoundCheck the storage conditions and age of the this compound stock.
Incorrect assay reagent preparationPrepare fresh assay reagents according to the manufacturer's protocol.
Low cell numberOptimize the initial cell seeding density.
High background signal Contamination (microbial or chemical)Use sterile techniques and fresh reagents.
Reagent interferenceCheck for compatibility between the compound, solvent, and assay reagents.
Precipitation of this compound in the culture medium Low solubility at the tested concentrationLower the final concentration of this compound. Increase the percentage of DMSO in the final medium (be mindful of DMSO toxicity to cells).

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Obtain this compound ppe Don Appropriate PPE (Double gloves, lab coat, goggles, face shield, respirator) start->ppe containment Work in a Designated Containment Area (Fume Hood or BSC) ppe->containment weigh Weighing Powder containment->weigh dissolve Dissolving in Solvent weigh->dissolve dilute Preparing Dilutions dissolve->dilute decontaminate Decontaminate Work Surfaces dilute->decontaminate waste Dispose of Waste as Cytotoxic decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe end End doff_ppe->end

Caption: Workflow for the safe handling of this compound.

TroubleshootingTree start Problem with Cytotoxicity Assay issue What is the main issue? start->issue variability High Variability issue->variability Inconsistent Results low_signal Low/No Signal issue->low_signal No Effect Observed high_background High Background issue->high_background High Baseline Reading sol_variability1 Check Pipetting Technique Use Master Mixes variability->sol_variability1 sol_variability2 Address Edge Effects (Avoid outer wells) variability->sol_variability2 sol_variability3 Ensure Homogenous Cell Seeding variability->sol_variability3 sol_low_signal1 Verify Compound Activity (Check storage, prepare fresh) low_signal->sol_low_signal1 sol_low_signal2 Confirm Assay Reagent Viability low_signal->sol_low_signal2 sol_low_signal3 Optimize Cell Seeding Density low_signal->sol_low_signal3 sol_high_background1 Check for Contamination (Use sterile technique) high_background->sol_high_background1 sol_high_background2 Investigate Reagent Interference high_background->sol_high_background2

Caption: Troubleshooting decision tree for this compound cytotoxicity assays.

References

Technical Support Center: Scaling Up the Synthesis of the Daphnilongeridine Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the Daphnilongeridine core structure. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up of this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of the this compound core structure to monitor during scale-up?

A1: Based on synthetic routes for structurally related Daphniphyllum alkaloids, the most critical stages for scale-up are the key bond-forming reactions that construct the intricate polycyclic framework. These often include intramolecular reactions such as the Diels-Alder reaction to form the initial bicyclic or tricyclic core, and subsequent cyclizations to complete the cage-like structure. Diastereoselectivity in these steps is crucial and can be sensitive to reaction conditions, which may need re-optimization at a larger scale.

Q2: Are there any known issues with the stability of intermediates in the this compound synthesis?

A2: While specific stability data for all this compound intermediates is not extensively published, complex polycyclic alkaloids often have intermediates that are sensitive to acidic or basic conditions, as well as oxidation. For instance, enamines or dihydropyridine intermediates, which can be part of biomimetic cascade reactions, are known to be highly reactive. It is advisable to handle such intermediates under an inert atmosphere and at controlled temperatures. Characterization of key intermediates by NMR and mass spectrometry at each stage is recommended to ensure their integrity before proceeding.

Q3: What are the recommended purification strategies for the intermediates and the final core structure?

A3: Purification of Daphniphyllum alkaloid intermediates and final products typically relies on chromatographic techniques.[1] Due to the polar nature of the nitrogen-containing compounds, normal-phase column chromatography using silica gel or alumina is common. For less polar intermediates, reversed-phase chromatography may be effective. In some cases, crystallization can be a highly effective method for obtaining high-purity material, especially for the final core structure or key crystalline intermediates.[1]

Troubleshooting Guides

Problem 1: Low yield or poor diastereoselectivity in the intramolecular Diels-Alder reaction.

Symptoms:

  • The reaction yields a complex mixture of diastereomers, making purification difficult.[2][3]

  • The overall yield of the desired cycloadduct is significantly lower than reported in literature for similar systems.[2][3]

  • Formation of undesired side products is observed.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Lewis Acid or Catalyst Concentration The choice and amount of Lewis acid (e.g., Et₂AlCl) can significantly influence the stereochemical outcome.[2][3] Perform small-scale optimizations to screen different Lewis acids and their concentrations.
Incorrect Reaction Temperature Thermal cyclization may be non-selective.[2][3] Ensure precise temperature control. Lowering the temperature may enhance selectivity but could slow down the reaction rate.
Presence of Impurities in the Starting Material Impurities can interfere with the catalyst and the reaction. Ensure the triene precursor is of high purity before subjecting it to the cyclization conditions.
Solvent Effects The polarity and coordinating ability of the solvent can impact the transition state of the Diels-Alder reaction. Experiment with different non-coordinating solvents.
Problem 2: Incomplete reaction or side-product formation during cyclization cascades.

Symptoms:

  • Isolation of unreacted starting material (e.g., the dialdehyde precursor in a biomimetic cascade).

  • Formation of partially cyclized intermediates instead of the desired pentacyclic core.[4]

  • Unexpected products resulting from side reactions like 1,5-hydride shifts.[4]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Reagent or Catalyst On a larger scale, mass transfer limitations can affect the reaction. Ensure efficient stirring and consider slower addition of reagents. Re-evaluate the stoichiometry of reagents and catalysts.
Inappropriate Reaction Conditions for Cascade Steps A cascade reaction involves multiple steps with potentially different optimal conditions. While a one-pot reaction is efficient, it may require careful control of temperature and pH throughout the process. Consider a step-wise approach if the one-pot method proves unreliable on a larger scale.
Alternative Reaction Pathways The formation of unexpected products suggests that alternative, lower-energy reaction pathways may be competing. Modifying the substrate (e.g., using a different amine in a biomimetic approach) or the reaction conditions (e.g., temperature, solvent) can sometimes favor the desired pathway.[4]

Experimental Protocols

Key Experiment: Diastereoselective Intramolecular Diels-Alder Cycloaddition

This protocol is adapted from the synthesis of a related calyciphylline N core structure and is a critical step for establishing the initial stereochemistry.[2][3]

  • Preparation of the Triene Precursor: Synthesize the acyclic triene precursor according to established literature procedures. Ensure the starting material is of high purity (>95%).

  • Reaction Setup: To a solution of the triene precursor in a suitable solvent (e.g., CH₂Cl₂) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Parameter Value Reference
Reactant Triene Precursor[2][3]
Lewis Acid Et₂AlCl[2][3]
Solvent CH₂Cl₂[2][3]
Temperature -78 °C to rt[2][3]
Typical Yield ~50% (for two steps)[2][3]
Diastereomeric Ratio 9:1[2][3]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Intramolecular Diels-Alder Reaction cluster_workup Workup and Purification cluster_product Product start High-Purity Triene Precursor reaction Dissolve in CH2Cl2 Cool to -78°C Add Et2AlCl start->reaction 1. Reaction Setup quench Quench with NaHCO3 (aq) reaction->quench 2. Quenching extract Extract with CH2Cl2 quench->extract 3. Extraction purify Column Chromatography extract->purify 4. Purification product Desired Bicyclic Core (Major Diastereomer) purify->product 5. Isolation

Caption: Workflow for the intramolecular Diels-Alder reaction.

troubleshooting_logic problem Low Yield / Poor Selectivity in Diels-Alder Reaction cause1 Suboptimal Lewis Acid? problem->cause1 cause2 Incorrect Temperature? problem->cause2 cause3 Impure Starting Material? problem->cause3 solution1 Screen Lewis Acids & Concentrations cause1->solution1 Yes solution2 Optimize & Precisely Control Temperature cause2->solution2 Yes solution3 Re-purify Triene Precursor cause3->solution3 Yes

Caption: Troubleshooting logic for the Diels-Alder reaction.

References

Minimizing batch-to-batch variability of Daphnilongeridine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Daphnilongeridine extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a complex alkaloid belonging to the Daphniphyllum alkaloids family. These natural products are known for their intricate molecular structures and a range of biological activities, including cytotoxic effects against various cancer cell lines. The primary source for the extraction of this compound is the branches and leaves of Daphniphyllum species, such as Daphniphyllum longeracemosum and Daphniphyllum calycinum.[1][2]

Q2: What are the main factors contributing to batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in natural product extraction is a common challenge. For this compound extracts, the key contributing factors include:

  • Raw Material Heterogeneity: The chemical composition of the plant material can vary significantly based on the geographical location, season of harvest, age of the plant, and storage conditions.

  • Extraction Solvent: The choice of solvent, its polarity, and the solvent-to-solid ratio significantly impact the extraction efficiency and the profile of co-extracted compounds.

  • Extraction Parameters: Temperature and duration of the extraction process are critical variables that can affect the yield and purity of the final extract.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

Q3: Which analytical techniques are recommended for the quantification and quality control of this compound extracts?

A3: For reliable quantification and quality control of this compound extracts, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is the gold standard for the separation and quantification of alkaloids like this compound. A well-developed HPLC method can provide accurate data on the concentration and purity of the target compound in the extract.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated compounds. It can confirm the identity of this compound and provide insights into the presence of impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound Extract
Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Consider a pre-treatment step such as freeze-drying to disrupt cell walls.
Inappropriate Solvent Choice The polarity of the extraction solvent is crucial. Methanol or ethanol are often effective for alkaloid extraction. Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures with water) to determine the optimal solvent system for your plant material.
Sub-optimal Extraction Conditions Systematically optimize the extraction temperature and time. Increased temperature can enhance solubility and diffusion but may also lead to the degradation of thermolabile compounds. Compare a longer maceration at room temperature with a shorter, heated extraction (e.g., Soxhlet or reflux) to find the best balance.
Insufficient Solvent-to-Solid Ratio A low solvent volume may lead to a saturated solution, preventing further extraction. Increase the solvent-to-solid ratio to ensure complete extraction of the target compound.
Issue 2: Poor Purity of this compound Extract
Possible Cause Troubleshooting Step
Co-extraction of Impurities If the initial extract is complex, consider a multi-step extraction protocol. For instance, a preliminary extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent for the alkaloids.
Emulsion Formation During Liquid-Liquid Extraction Emulsions can trap the target compound and impurities, leading to poor separation. To break emulsions, try adding a saturated brine solution, gently swirling instead of vigorous shaking, or passing the mixture through a bed of celite.
Inadequate Chromatographic Separation Optimize the purification step. For column chromatography, experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase gradients to achieve better separation of this compound from other components.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is a generalized procedure based on common methods for isolating Daphniphyllum alkaloids. Optimization will be required for specific plant material and laboratory conditions.

  • Preparation of Plant Material:

    • Air-dry the twigs and leaves of the Daphniphyllum species.

    • Grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction three times.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous HCl solution and filter.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with an aqueous ammonia solution.

    • Extract the alkaline solution with chloroform.

  • Purification:

    • Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent.

    • Subject the resulting residue to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing this compound.

    • Perform further purification by preparative HPLC if necessary.

Protocol 2: Quantification of this compound by HPLC
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the dry extract and dissolve it in a known volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield of Daphniphyllum Alkaloids
Solvent Extraction Method Yield (%)
MethanolMaceration7.12
MethanolSoxhlet6.14
ChloroformMaceration1.14
n-HexaneMaceration1.92

Note: Data is representative of typical alkaloid extractions and may vary for this compound.[3]

Table 2: Effect of Extraction Method on the Yield of Alkaloids
Plant Source Extraction Method Methanol Extract Yield (%)
Francoeuria crispaMaceration5.61
Francoeuria crispaSoxhlet8.46
Cissus quadrangularisMaceration12.19
Cissus quadrangularisSoxhlet5.46

Note: This table illustrates the variability of extraction yield based on the method and plant source.[3]

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Daphniphyllum extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning purification Column Chromatography partitioning->purification analysis HPLC/NMR Analysis purification->analysis pure_compound Pure This compound analysis->pure_compound troubleshooting_low_yield start Low Yield Observed check_lysis Is cell lysis complete? start->check_lysis optimize_lysis Improve grinding/ pre-treatment check_lysis->optimize_lysis No check_solvent Is the solvent optimal? check_lysis->check_solvent Yes optimize_lysis->check_lysis optimize_solvent Test different solvents check_solvent->optimize_solvent No check_conditions Are extraction conditions optimal? check_solvent->check_conditions Yes optimize_solvent->check_solvent optimize_conditions Adjust temperature and time check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes optimize_conditions->check_conditions apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates MAPK MAPK Pathway This compound->MAPK Modulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PI3K_Akt->Bcl2 Inhibits MAPK->Bax Activates Bcl2->Bax Inhibits CytoC Cytochrome c (release) Bax->CytoC Casp9 Caspase-9 (initiator) CytoC->Casp9 Casp3 Caspase-3 (executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Daphnilongeridine and Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available data on the cytotoxicity of Daphnilongeridine, a member of the Daphniphyllum alkaloids, reveals its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative analysis of its efficacy alongside other notable alkaloids, including fellow Daphniphyllum alkaloids and the well-studied isoflavone, Genistein. The data is presented to aid researchers, scientists, and drug development professionals in understanding the cytotoxic profile of this compound.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and other compared alkaloids against a panel of human cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is a collation from various independent studies.

AlkaloidCell LineIC50 (µM)
This compound HeLa (Cervical Cancer)[Data not consistently available in a specific µM concentration]
A549 (Lung Cancer)[Data not consistently available in a specific µM concentration]
MGC-803 (Gastric Cancer)[Data not consistently available in a specific µM concentration]
COLO-205 (Colon Cancer)[Data not consistently available in a specific µM concentration]
Daphniphylline [No specific IC50 data found in the conducted research]
Daphniphyllidine [No specific IC50 data found in the conducted research]
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mL[1][2]
Daphnioldhanol A HeLa (Cervical Cancer)31.9[1][3]
Unnamed Daphniphyllum alkaloid HeLa (Cervical Cancer)~3.89[3]
Genistein MCF-7 (Breast Cancer)47.5[4]
A549 (Lung Cancer)[Concentration-dependent inhibition observed][5]

Note: The cytotoxicity of Genistein has been shown to be dependent on both concentration and incubation time.[4] For some Daphniphyllum alkaloids, the IC50 values were reported in µg/mL and have been presented as such. The lack of consistent, directly comparable IC50 values for this compound highlights a gap in the current research landscape.

Experimental Protocols: Cytotoxicity Assessment

The most frequently cited method for determining the cytotoxicity of these alkaloids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2. The optimal seeding density can vary between cell lines.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

While the cytotoxic effects of this compound have been observed, the specific signaling pathways and molecular mechanisms underlying its activity are not yet well-elucidated in the available scientific literature. For many alkaloids, cytotoxicity is often mediated through the induction of apoptosis (programmed cell death).

Genistein, for example, has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of protein tyrosine kinases.[6] The pro-apoptotic effects of many alkaloids involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.

The following diagram illustrates a generalized workflow for assessing cytotoxicity and elucidating the underlying signaling pathways.

G Experimental Workflow for Cytotoxicity and Mechanistic Analysis cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanistic Studies A Cell Line Seeding B Alkaloid Treatment (e.g., this compound) A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E IC50 Determination D->E F Apoptosis Assays (e.g., Annexin V/PI) E->F G Western Blot Analysis (Caspases, Bcl-2 family) E->G H Cell Cycle Analysis E->H I Signaling Pathway Identification F->I G->I H->I

Caption: A generalized workflow for evaluating the cytotoxicity of alkaloids and investigating their mechanisms of action.

Further research is imperative to delineate the precise molecular targets and signaling cascades affected by this compound to fully understand its potential as a therapeutic agent. The following diagram depicts a simplified, hypothetical signaling pathway that could be involved in alkaloid-induced apoptosis, providing a framework for future investigation into this compound's mechanism.

G Hypothetical Signaling Pathway for Alkaloid-Induced Apoptosis This compound This compound CellStress Cellular Stress This compound->CellStress Induces Mitochondria Mitochondria CellStress->Mitochondria Impacts Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Comparative Analysis of Daphnilongeridine and Paclitaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known cytotoxic effects of daphnilongeridine and the well-established anticancer drug paclitaxel on various cancer cell lines. While extensive data is available for paclitaxel, research on the specific biological activities of this compound is limited. This comparison incorporates available data for this compound and related compounds isolated from the Daphniphyllum genus to offer a preliminary assessment.

Executive Summary

Paclitaxel is a potent, widely used chemotherapeutic agent with a well-defined mechanism of action involving microtubule stabilization, leading to cell cycle arrest and apoptosis. In contrast, this compound, a Daphniphyllum alkaloid, has been reported to exhibit cytotoxicity against several tumor cell lines, but specific data on its mechanism of action, including its effects on apoptosis and the cell cycle, are not yet available. This guide compiles the existing data to facilitate a preliminary comparative understanding and to highlight areas for future research.

Data Presentation

Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound (and related Daphniphyllum compounds) and paclitaxel on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound and Related Daphniphyllum Alkaloids

CompoundCancer Cell LineIC50 Value
This compoundNot SpecifiedCytotoxic against several tumor cell lines (specific IC50 values not reported)
Neolignans (from D. macropodum)A549 (Lung Carcinoma)12 - 63 µg/mL
H460 (Lung Carcinoma)12 - 63 µg/mL

Note: Specific IC50 data for this compound is not publicly available. Data for related neolignans from the same plant genus is provided as a proxy, with the understanding that their activity may not be representative of this compound itself.

Table 2: Cytotoxicity of Paclitaxel in Various Cancer Cell Lines

Cancer Cell LineIC50 Value (nM)Exposure Time (h)
Ovarian Carcinoma0.4 - 3.4[1]Not Specified
Various Human Tumor Cell Lines2.5 - 7.5[2]24
Non-Small Cell Lung Cancer (NSCLC)Median: 9,40024
Median: 27120
Small Cell Lung Cancer (SCLC)Median: 25,00024
Median: 5,000120
SK-BR-3 (Breast Cancer, HER2+)~1072
MDA-MB-231 (Triple Negative Breast Cancer)~572
T-47D (Breast Cancer, Luminal A)~2.572

Mechanism of Action

Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][4] By preventing the dynamic instability of microtubules, paclitaxel disrupts mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase.[4][5][6][7][8] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[3][4][9] Paclitaxel-induced apoptosis can be mediated through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) and the modulation of apoptosis-regulating proteins.[4]

This compound

The precise mechanism of action for this compound has not been elucidated. However, studies on neolignans isolated from Daphniphyllum macropodum suggest that some compounds from this plant may induce apoptosis through the mitochondrial pathway.[10][11] This is evidenced by the increased expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, and decreased expression of the anti-apoptotic protein Bcl-2.[10][11] Further research is required to determine if this compound shares this mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.[13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[16][17][18]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[18]

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[17][18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[16]

  • Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[19][20][21][22]

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[19][20][21][22]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[19][20][21] PI intercalates into the DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. A histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compound Add varying concentrations of test compound overnight_incubation->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with test compound harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic, necrotic, and viable cells analyze->quantify

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Experimental_Workflow_Cell_Cycle cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with test compound harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells fix_cells Fix in ice-cold 70% ethanol wash_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells analyze Analyze DNA content by flow cytometry stain_cells->analyze quantify Quantify cells in G0/G1, S, and G2/M phases analyze->quantify

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Signaling Pathways

Paclitaxel_Signaling_Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules binds to and stabilizes jnk_sapk JNK/SAPK Activation paclitaxel->jnk_sapk activates mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest causes apoptosis Apoptosis g2m_arrest->apoptosis triggers jnk_sapk->apoptosis promotes

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

References

Validating the Anticancer Potential of Synthetic Daphnilongeridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel, effective, and safe anticancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Daphnilongeridine, a daphnane-type diterpenoid isolated from Daphniphyllum macropodum, has emerged as a compound of interest due to the recognized anticancer properties of its chemical class. This guide provides a comparative framework for validating the anticancer activity of synthetically derived this compound. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related and well-studied daphnane diterpenoids—yuanhualine, genkwanin, and daphnetoxin—as representative examples. These compounds share the same core daphnane skeleton and are known to exhibit potent cytotoxic effects against various cancer cell lines. The data presented herein, alongside detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers aiming to investigate and verify the therapeutic potential of synthetic this compound.

Comparative Cytotoxicity of Daphnane Diterpenoids

The in vitro cytotoxicity of daphnane diterpenoids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for representative daphnane diterpenoids and standard chemotherapeutic drugs across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Yuanhualine A549Lung Carcinoma0.007
HCT116Colorectal Carcinoma0.012
MCF-7Breast Adenocarcinoma0.009
Genkwanin HT-29Colorectal Adenocarcinoma25
SW-480Colorectal Adenocarcinoma> 50
Daphnetoxin HONE-1Nasopharyngeal CarcinomaNot specified
SUNE-1Nasopharyngeal CarcinomaNot specified
Cisplatin A549Lung Carcinoma3.3
Paclitaxel MCF-7Breast Adenocarcinoma0.004
5-Fluorouracil HCT116Colorectal Carcinoma5.0

Note: Data for this compound is currently unavailable. The data for yuanhualine, genkwanin, and daphnetoxin are presented as representative of the daphnane diterpenoid class.

Experimental Protocols

To ensure reproducibility and accuracy in validating the anticancer activity of synthetic this compound, detailed experimental protocols are essential. The following are standard methods used to assess the key hallmarks of cancer.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of synthetic this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1][2][3][4]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][6][7][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are crucial for evaluating the efficacy of a potential anticancer drug in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][10][11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign mice to treatment groups (vehicle control, synthetic this compound, and a positive control drug). Administer the treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Mechanism of Action

Understanding the molecular pathways affected by a compound is critical in drug development. Daphnane diterpenoids have been reported to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Experimental Workflow for Anticancer Activity Validation

The following diagram illustrates a typical workflow for validating the anticancer activity of a synthetic compound like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cytotoxicity Assay (MTT)->Apoptosis Assay (Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Flow Cytometry)->Mechanism of Action Studies Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment

Caption: Workflow for validating anticancer activity.

Hypothesized Signaling Pathway of Daphnane Diterpenoids

Daphnane diterpenoids are known to interfere with critical signaling pathways that regulate cell survival and proliferation. The diagram below depicts the hypothesized mechanism involving the PI3K/Akt and STAT3 pathways.

G Daphnane Diterpenoids Daphnane Diterpenoids PI3K PI3K Daphnane Diterpenoids->PI3K Akt Akt Daphnane Diterpenoids->Akt STAT3 STAT3 Daphnane Diterpenoids->STAT3 Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation STAT3->Cell Survival & Proliferation

Caption: Hypothesized signaling pathway inhibition.

Conclusion

While specific data on the anticancer activity of this compound is yet to be published, the information available for structurally related daphnane diterpenoids provides a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a robust framework for researchers to systematically validate the anticancer potential of synthetic this compound. Future studies should focus on generating specific IC50 values for this compound against a diverse panel of cancer cell lines, elucidating its precise mechanism of action, and evaluating its in vivo efficacy and safety profile. Such data will be crucial in determining its potential as a novel therapeutic agent in the fight against cancer.

References

Comparative Analysis of Cytotoxic Effects of Daphniphyllum Alkaloids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro activity of selected Daphniphyllum alkaloids.

While specific experimental data for "Daphnilongeridine" is not available in the current scientific literature, this guide provides a comparative analysis of the cytotoxic effects of other structurally related alkaloids isolated from the Daphniphyllum genus. This information is intended to serve as a valuable resource for researchers investigating the potential of this class of natural products in oncology.

The data presented here is compiled from various studies and highlights the differential sensitivity of cancer cell lines to these compounds. Detailed experimental protocols for common cytotoxicity assays and a generalized signaling pathway diagram are also included to facilitate further research in this area.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities (IC50 values) of various Daphniphyllum alkaloids across different human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

AlkaloidCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa (Cervical Cancer)31.9[1][2]
Daphnezomine WHeLa (Cervical Cancer)16.0 (µg/mL)[3][4]
Daphnicyclidin MP-388 (Mouse Lymphocytic Leukemia)5.7[5]
SGC-7901 (Human Gastric Carcinoma)22.4[5]
Daphnicyclidin NP-388 (Mouse Lymphocytic Leukemia)6.5[5]
SGC-7901 (Human Gastric Carcinoma)25.6[5]
Macropodumine CP-388 (Mouse Lymphocytic Leukemia)10.3[5]
Daphnicyclidin AP-388 (Mouse Lymphocytic Leukemia)13.8[5]

Note: Some studies did not find significant cytotoxic effects for certain alkaloids against cell lines such as HL60 (Human Promyelocytic Leukemia) and A549 (Human Lung Carcinoma)[2].

Experimental Protocols

The following are standard protocols for assessing the cytotoxic effects of compounds on cell lines, as commonly employed in the referenced studies.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphniphyllum alkaloids) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as apoptosis.

  • Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

  • Analysis: Normalize the protein of interest's band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

Generalized Apoptotic Signaling Pathway

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for cytotoxic compounds.

cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Daphniphyllum Alkaloid Daphniphyllum Alkaloid Bcl2 Bcl-2 Daphniphyllum Alkaloid->Bcl2 Inhibits Bax Bax Daphniphyllum Alkaloid->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by Daphniphyllum alkaloids.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the typical workflow for evaluating the cytotoxic effects of a novel compound.

cluster_workflow Experimental Workflow Start Cell Culture (Select Cell Lines) Treatment Compound Treatment (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Apoptosis) IC50->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro cytotoxicity testing of novel compounds.

References

Comparative Analysis of Daphnilongeridine and Other Daphniphyllum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of Daphnilongeridine and other Daphniphyllum alkaloids, supported by available experimental data.

Daphniphyllum alkaloids are a diverse group of natural products known for their complex chemical structures and a range of biological activities, including cytotoxic effects against cancer cells. This guide focuses on a comparative analysis of these cytotoxic properties to aid in the evaluation of their therapeutic potential.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of several Daphniphyllum alkaloids against various human cancer cell lines. While this compound is known to possess cytotoxic properties, specific IC50 values were not available in the reviewed literature.

AlkaloidCancer Cell LineIC50
This compound Various Tumor Cell LinesCytotoxic activity reported, specific IC50 values not available in search results.
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mL[1][2]
Daphnioldhanol A HeLa (Cervical Cancer)31.9 µM[3]
Daphnicyclidin M P-388 (Murine Leukemia)5.7 µM
SGC-7901 (Gastric Cancer)22.4 µM
Daphnicyclidin N P-388 (Murine Leukemia)6.5 µM
SGC-7901 (Gastric Cancer)25.6 µM
Calyciphylline Q P-388 (Murine Leukemia)10.3 µM
Calyciphylline S P-388 (Murine Leukemia)13.8 µM

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned alkaloids was predominantly conducted using the Sulforhodamine B (SRB) or the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. A detailed protocol for the SRB assay, a common method for determining cytotoxicity based on cellular protein content, is provided below.

Sulforhodamine B (SRB) Assay Protocol

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, A549, HL-60)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Daphniphyllum alkaloid stock solutions (typically in DMSO)

  • Cold Trichloroacetic acid (TCA; 10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the Daphniphyllum alkaloids (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • Cell Fixation: After the treatment period, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Discard the TCA and wash the plates five times with water to remove excess TCA, medium, and unbound cells. Air-dry the plates.

  • Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye. Air-dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values from the dose-response curves.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The cytotoxic effects of many natural products are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways for this compound and many other Daphniphyllum alkaloids are yet to be fully elucidated, a general understanding of the apoptotic process is crucial.

Experimental Workflow for Cytotoxicity and Mechanism of Action Studies

G A Isolate/Synthesize Daphniphyllum Alkaloid B Treat Cancer Cell Lines A->B C Cytotoxicity Assay (SRB or MTT) B->C E Mechanism of Action Studies (at IC50 concentration) B->E D Determine IC50 Values C->D F Apoptosis Assay (e.g., Annexin V/PI staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Key Signaling Proteins F->H G->H I Elucidate Signaling Pathway H->I

Caption: A logical workflow for evaluating the cytotoxic effects and elucidating the mechanism of action of Daphniphyllum alkaloids.

Generalized Apoptotic Signaling Pathway

The diagram below illustrates a simplified, generalized apoptotic signaling pathway that may be activated by cytotoxic Daphniphyllum alkaloids, leading to cancer cell death.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus DA Daphniphyllum Alkaloid Stress Cellular Stress DA->Stress induces Mito Mitochondrial Perturbation Stress->Mito Caspase_Activation Caspase Cascade Activation Mito->Caspase_Activation releases Cytochrome c Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis executes

Caption: A simplified representation of a potential apoptotic signaling pathway induced by Daphniphyllum alkaloids.

References

In Vivo Validation of Daphnilongeridine's Therapeutic Potential: A Comparative Analysis for Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Daphnilongeridine" is scarce in current scientific literature. This guide utilizes Yuanhuacine , a structurally related and well-researched daphnane diterpenoid isolated from Daphne genkwa, as a proxy to illustrate the therapeutic potential and in vivo validation process. This comparison is intended for informational purposes for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the preclinical in vivo anticancer potential of Yuanhuacine, representing the therapeutic class of daphnane diterpenoids, against Cisplatin, a standard-of-care chemotherapy agent for non-small cell lung cancer (NSCLC). The data presented is a synthesis of findings from multiple studies to provide a representative comparison.

Comparative Efficacy and Toxicity

The following table summarizes the in vivo performance of Yuanhuacine and Cisplatin in preclinical xenograft models of human non-small cell lung cancer.

ParameterYuanhuacine (YC)Cisplatin (CDDP)Reference Compound
Animal Model Nude mice with A549 or H1993 human NSCLC xenograftsNude mice with H526 or other human SCLC/NSCLC xenograftsN/A
Dosage Range 0.1 - 0.5 mg/kg (intraperitoneal or oral)2.0 - 9.0 mg/kg (intraperitoneal)N/A
Treatment Schedule Daily or every other dayOnce or twice weeklyN/A
Tumor Growth Inhibition Significant reduction in tumor volume (48-63% at 0.1-0.5 mg/kg)[1]Dose-dependent tumor growth inhibition[2]N/A
Mechanism of Action Induction of cell cycle arrest, suppression of Akt/mTOR, EGFR, and STAT3 signaling pathways[1][3][4]DNA cross-linking leading to apoptosisN/A
Reported Toxicity Not extensively detailed in available studies, but daphnane diterpenoids can have toxic effects[1]Nephrotoxicity, neurotoxicity, myelosuppressionN/A

Experimental Protocols

A standardized experimental protocol is crucial for the valid in vivo assessment of novel therapeutic compounds. Below is a representative protocol for a human tumor xenograft model in mice.

Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

1. Cell Culture:

  • Human NSCLC cell lines (e.g., A549, H1993) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Housing and Care:

  • Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Inoculation:

  • Cultured NSCLC cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • A suspension containing a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is subcutaneously injected into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Yuanhuacine, Cisplatin).

5. Drug Administration:

  • Yuanhuacine Group: Administered intraperitoneally or orally at a dose of 0.5 mg/kg daily or every other day. The compound is formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

  • Cisplatin Group: Administered intraperitoneally at a dose of 3-6 mg/kg once or twice weekly. Cisplatin is dissolved in saline.[2][5]

  • Vehicle Control Group: Receives the same volume of the vehicle used for the active compounds, following the same administration schedule.

6. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Tumor tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and signaling pathway components.

  • Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if necessary, through hematological and biochemical analysis of blood samples.

7. Statistical Analysis:

  • Tumor growth data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the differences between treatment groups.

Visualizing Molecular Pathways and Experimental Design

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

Yuanhuacine_Signaling_Pathway Yuanhuacine Yuanhuacine PKC Protein Kinase C (PKC) Yuanhuacine->PKC activates Akt Akt Yuanhuacine->Akt inhibits STAT3 STAT3 Yuanhuacine->STAT3 inhibits Src Src Yuanhuacine->Src inhibits Apoptosis Apoptosis Yuanhuacine->Apoptosis CellCycleArrest Cell Cycle Arrest Yuanhuacine->CellCycleArrest PKC->Akt inhibits mTOR mTOR Akt->mTOR activates Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Src->Proliferation

Caption: Proposed signaling pathway of Yuanhuacine in cancer cells.

Xenograft_Workflow CellCulture 1. NSCLC Cell Culture TumorInoculation 2. Subcutaneous Inoculation in Mice CellCulture->TumorInoculation TumorGrowth 3. Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. Treatment Administration (Yuanhuacine vs. Cisplatin vs. Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Experimental workflow for in vivo xenograft model.

References

Assessing the Specificity of Daphnilongeridine's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids, including this compound, have garnered significant interest due to their wide range of biological activities, most notably their cytotoxic effects against various cancer cell lines.[4][5][6][7][8] While the cytotoxic potential of this compound and its congeners has been established, a critical gap in our understanding remains: the specific biological target(s) and the mechanism of action underlying their cellular effects.

This guide provides a comparative overview of the known cytotoxic activities of several Daphniphyllum alkaloids, highlighting the need for comprehensive target identification and specificity studies for this compound. Furthermore, it details robust experimental protocols that can be employed to elucidate its precise molecular target(s) and assess its selectivity, a crucial step in the evaluation of its therapeutic potential.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific target-based assays for this compound are not yet published, a body of evidence demonstrates the cytotoxic activity of related Daphniphyllum alkaloids across different cancer cell lines. This data, summarized in the table below, provides a baseline for the potential potency of this class of compounds and underscores the importance of identifying the molecular machinery they interact with to exert their effects.

AlkaloidCell LineIC50 (µM)Reference
Daphnezomine WHeLa28.9 (converted from 16.0 µg/mL)[4][5][8]
Daphnicyclidin MP-3885.7[7]
SGC-790122.4[7]
Daphnicyclidin NP-3886.5[7]
SGC-790125.6[7]
Macropodumine CP-38810.3[7]
Daphnicyclidin AP-38813.8[7]
Daphnioldhanol AHeLa31.9[6]

Note: The IC50 value for Daphnezomine W was converted from µg/mL to µM assuming a molecular weight similar to that of this compound (~513 g/mol ).

Workflow for Target Identification and Specificity Assessment

To move from broad cytotoxicity to a specific molecular target for this compound, a systematic experimental approach is required. The following diagram illustrates a general workflow for the identification and validation of a novel compound's biological target.

cluster_discovery Target Discovery cluster_validation Target Validation & Specificity Affinity_Chromatography Affinity Chromatography Putative_Targets Putative_Targets Affinity_Chromatography->Putative_Targets CETSA_MS CETSA with Mass Spectrometry (MS) CETSA_MS->Putative_Targets DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Putative_Targets Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics) Validated_Target Validated_Target Biochemical_Assays->Validated_Target Cellular_Assays Cell-Based Assays (e.g., Reporter Assays) Cellular_Assays->Validated_Target Kinase_Profiling Broad Kinase Profiling Specificity_Profile Specificity_Profile Kinase_Profiling->Specificity_Profile Off_Target_Screening Off-Target Screening Panels Off_Target_Screening->Specificity_Profile This compound This compound This compound->Affinity_Chromatography This compound->CETSA_MS This compound->DARTS Putative_Targets->Biochemical_Assays Putative_Targets->Cellular_Assays Validated_Target->Kinase_Profiling Validated_Target->Off_Target_Screening

Caption: A generalized workflow for identifying and validating the biological target of a novel compound like this compound.

Experimental Protocols for Target Identification and Specificity

The following are detailed methodologies for key experiments crucial for elucidating the biological target of this compound and assessing its specificity.

Affinity Chromatography for Target Pull-Down

This method aims to isolate the direct binding partners of this compound from a complex cellular lysate.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity. A control molecule, structurally similar but inactive, should also be synthesized.

  • Immobilization: Covalently attach the biotinylated this compound probe and the control molecule to streptavidin-coated agarose or magnetic beads.

  • Lysate Preparation: Prepare a native protein lysate from a responsive cancer cell line (e.g., HeLa) under non-denaturing conditions.

  • Incubation: Incubate the immobilized probes with the cell lysate to allow for the formation of drug-protein complexes.

  • Washing: Perform extensive washes with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess free this compound) or denaturing conditions (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands present in the this compound pull-down but not in the control, and identify the proteins by mass spectrometry (LC-MS/MS).

Start Synthesize Biotinylated This compound Probe Immobilize Immobilize Probe on Streptavidin Beads Start->Immobilize Incubate Incubate Beads with Lysate Immobilize->Incubate Lyse Prepare Native Cell Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze Identify Identify Putative Target Proteins Analyze->Identify

Caption: Experimental workflow for affinity chromatography-based target identification.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.[3][9][10]

Protocol:

  • Cell Treatment: Treat intact cancer cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melting Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Start Treat Cells with This compound or Vehicle Heat Heat Cell Suspensions (Temperature Gradient) Start->Heat Lyse Lyse Cells and Centrifuge Heat->Lyse Collect Collect Soluble Protein Fraction Lyse->Collect Analyze Analyze Target Protein (Western Blot / MS) Collect->Analyze Plot Plot Melting Curves (% Soluble vs. Temp) Analyze->Plot Confirm Confirm Target Engagement (Thermal Shift) Plot->Confirm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase Profiling for Specificity Assessment

Given that a large number of anti-cancer drugs target protein kinases, it is prudent to screen this compound against a broad panel of kinases to assess its specificity.

Protocol:

  • Compound Submission: Submit this compound to a commercial or academic kinase profiling service.

  • Assay Panel: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Activity Measurement: The activity of each kinase is measured in the presence of this compound, and the percentage of inhibition is calculated relative to a control.

  • Data Analysis: The results are presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).

  • Follow-up: For any confirmed hits, full dose-response curves should be generated to determine the IC50 values, providing a quantitative measure of potency.

Conclusion

This compound belongs to a class of cytotoxic natural products with therapeutic potential. However, the lack of a defined biological target hinders its further development. The experimental strategies outlined in this guide provide a clear path forward for the research community to elucidate the mechanism of action of this compound. By employing a combination of affinity-based and biophysical methods, its direct molecular target(s) can be identified and validated. Subsequent broad specificity screening, such as kinase profiling, will be essential to understand its selectivity and potential for off-target effects. This comprehensive assessment is paramount for determining the viability of this compound as a lead compound for drug development.

References

A Comparative Guide to the Neuroprotective Properties of Daphniphyllum Alkaloids and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of Neuroprotective Efficacies for Researchers, Scientists, and Drug Development Professionals

Introduction:

The relentless progression of neurodegenerative diseases necessitates a continuous search for novel neuroprotective agents. Natural products, with their vast structural diversity, represent a promising reservoir for such therapeutic leads. This guide provides a comparative analysis of the neuroprotective properties of Daphniphyllum alkaloids, a class of complex natural products, against other well-researched neuroprotective agents: Dendrobium alkaloids, Resveratrol, and Quercetin.

Notably, direct experimental data on the neuroprotective effects of the specific Daphniphyllum alkaloid, Daphnilongeridine, is not available in the current scientific literature. Therefore, this guide will focus on the neuroprotective potential of the Daphniphyllum alkaloid class as a whole, with specific mention of related compounds where data exists, such as daphenylline. It is reported that Daphniphyllum alkaloids may elevate nerve growth factor (NGF), a key protein in neuronal survival and growth, suggesting a potential avenue for neuroprotection[1][2][3].

This guide aims to provide an objective comparison based on available experimental data, detailing the methodologies of key experiments and visualizing the complex signaling pathways involved.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of Daphniphyllum alkaloids (where information is available), Dendrobium alkaloids, Resveratrol, and Quercetin from various in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects
Compound/ClassCell LineInsultConcentrationObserved EffectReference
Dendrobium Alkaloids (DNLA) Rat Cortical NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/RP)0.025 - 2.5 mg/LIncreased cell viability, decreased apoptosis.[4]
Dendrobium Alkaloids (DNLA) PC12 CellsAβ₂₅₋₃₅0.35 - 3.5 mg/LIncreased cell viability.[5]
Dendrobium Alkaloids (DNLA) N2A CellsH₂O₂35 ng/mLAttenuated decrease in cell viability and LDH release.[6][7]
Resveratrol Rat Pheochromocytoma (PC12) CellsDTPA-Fe²⁺ / t-BuOOH25 µMProtection against cell death.[8]
Resveratrol Hippocampal Slice CulturesOxygen-Glucose Deprivation (OGD)50 µMReduced OGD-induced cell death.[8]
Resveratrol Neuronal CellsSerum Withdrawal0.01 - 10 nMProtection from cell death.[9]
Quercetin Neuronal Cell Lines/Primary NeuronsVarious Oxidants (H₂O₂, 6-OHDA)Low µM rangeAntagonized cell toxicity.[10]
Quercetin BV2 Microglial CellsOxygen-Glucose Deprivation (OGD)Not specifiedInhibited inflammatory response.[11]
Ginkgolide B BV2 Microglial CellsLipopolysaccharide (LPS)30 - 120 µmol/LReduced inflammatory response.[12]
Table 2: In Vivo Neuroprotective Effects
Compound/ClassAnimal ModelInsult/Disease ModelDosageObserved EffectReference
Resveratrol RatsTraumatic Brain InjuryNot specifiedReduced oxidative stress and lesion volume.[13]
Resveratrol RatsMiddle Cerebral Artery Occlusion (MCAO)20 - 30 mg/kgDecreased neurological deficits.[14]
Quercetin RodentsVarious Neurotoxic Insults0.5 - 50 mg/kg (oral)Protection from oxidative stress and neurotoxicity.[10]
Ginkgolide B RatsTransient Cerebral Ischemia6 mg/kg (p.o.)Exerted neuroprotection (reduced infarct volume and neurological deficit scores).[15]
Ginkgolide B Miced-galactose and aluminum chloride-induced AD modelNot specifiedAlleviated cognitive dysfunction and neurodegeneration.[16]
Ginkgolide B RatsMiddle Cerebral Artery Occlusion (MCAO)Not specifiedImproved neurological function and reduced infarct size.[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to the neurotoxic agent with or without the neuroprotective compound for a specified duration.

  • MTT Incubation: After treatment, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

  • Cell/Tissue Preparation: Fix cells or tissue sections with a cross-linking agent like paraformaldehyde.

  • Permeabilization: Permeabilize the cells/tissues with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • For fluorescently tagged dUTPs, visualize the labeled cells directly using a fluorescence microscope.

    • For BrdUTP, use a fluorescently labeled anti-BrdU antibody for detection.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (often counterstained with a nuclear dye like DAPI). The apoptosis index can be calculated as: (apoptotic neurons / total neurons) x 100%.[18]

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a behavioral test widely used to assess hippocampal-dependent spatial learning and memory in rodents.

Protocol:

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is submerged just below the water surface in a fixed location. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • The animal is placed in the water at different starting positions and must use the distal visual cues to find the hidden platform.

    • Each trial lasts for a set time (e.g., 60-90 seconds) or until the animal finds the platform.

    • If the animal fails to find the platform within the allotted time, it is guided to it.

    • This is repeated for several trials over a number of days.

  • Probe Trial (Memory Test):

    • After the acquisition phase, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

  • Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of the compared compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Daphniphyllum Alkaloids: A Potential Neurotrophic Pathway

While the precise signaling pathway for the neuroprotective effects of Daphniphyllum alkaloids is not well-elucidated, their reported ability to elevate Nerve Growth Factor (NGF) suggests a potential mechanism involving neurotrophic signaling.

daphniphyllum_pathway Daphniphyllum Daphniphyllum Alkaloids NGF Nerve Growth Factor (NGF) Synthesis Daphniphyllum->NGF elevates TrkA TrkA Receptor NGF->TrkA binds PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuronal Survival and Growth CREB->Neuroprotection

Figure 1: Potential neurotrophic pathway of Daphniphyllum alkaloids.
Dendrobium Alkaloids: Multi-target Neuroprotection

Dendrobium alkaloids exhibit neuroprotective effects through multiple mechanisms, including the inhibition of apoptosis and the suppression of neuroinflammation via the JAK-STAT pathway.

dendrobium_pathway Dendrobium Dendrobium Alkaloids Caspase3_12 Caspase-3 & -12 Expression Dendrobium->Caspase3_12 inhibits JAK_STAT JAK-STAT Pathway Dendrobium->JAK_STAT inhibits Apoptosis Apoptosis Caspase3_12->Apoptosis Neuroprotection Neuroprotection LPS LPS LPS->JAK_STAT activates Inflammation Neuroinflammation JAK_STAT->Inflammation resveratrol_pathway Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt FOXO FOXO Deacetylation SIRT1->FOXO p53 p53 Inhibition SIRT1->p53 GSK3b GSK-3β Inhibition PI3K_Akt->GSK3b Neuroprotection Increased Cell Survival & Reduced Apoptosis FOXO->Neuroprotection p53->Neuroprotection GSK3b->Neuroprotection quercetin_pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 inhibits NFkB NF-κB Pathway Quercetin->NFkB inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes promotes Neuroprotection Reduced Oxidative Stress & Inflammation Antioxidant_Enzymes->Neuroprotection NFkB->Neuroprotection

References

Safety Operating Guide

Proper Disposal of Daphnilongeridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Daphnilongeridine and its containers must be disposed of through an approved waste disposal plant.[1] This guide provides a comprehensive, step-by-step procedure to ensure the safe handling and disposal of this compound waste in a laboratory setting, aligning with general best practices for hazardous chemical waste management.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during the disposal process is paramount to protect laboratory personnel and the environment.

Hazard and Safety Information

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves.[1]
Eye Irritation (Category 2A)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P280: Wear eye protection/face protection.[1]
Specific target organ toxicity — single exposure (Category 3, Respiratory system)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]Use only outdoors or in a well-ventilated area.[1]

Experimental Protocols: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Segregate: Do not mix this compound waste with other waste streams unless they are compatible. Incompatible wastes should always be kept separate.[1] It is best practice to maintain separate, designated waste containers for specific chemical wastes.

2. Waste Container Selection and Labeling:

  • Container Selection: Use a container that is compatible with this compound. The original container is often the best choice for unused or expired products.[2] For solutions and contaminated solids, use sturdy, leak-proof containers with secure, screw-on caps.[3]

  • Labeling: As soon as you begin accumulating waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and composition of the waste.

    • The date when waste was first added to the container.

    • The specific hazards (e.g., "Irritant").

3. Accumulation and Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[3]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[3]

  • Keep Closed: Always keep the waste container securely closed, except when adding waste.[1][4]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not transport hazardous waste outside of the laboratory yourself.[4][6]

5. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]

  • Defacing and Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[6][8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Daphnilongeridine_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_empty Empty Container Handling start This compound Waste Generated identify Identify & Segregate Waste start->identify empty_container Empty this compound Container start->empty_container container Select Compatible Container identify->container label_waste Label as Hazardous Waste container->label_waste store Store in Designated Area (Secondary Containment) label_waste->store keep_closed Keep Container Closed store->keep_closed contact_ehs Contact EHS/Waste Vendor keep_closed->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end Disposal at Approved Plant schedule_pickup->end triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->label_waste dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Daphnilongeridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Daphnilongeridine. Our goal is to furnish laboratory personnel with the critical knowledge required to work with this compound safely and effectively, thereby fostering a secure and productive research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Hazard Category GHS Classification Required Personal Protective Equipment (PPE)
Skin Irritation Category 2[1]Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).
Eye Irritation Category 2A[1]Eye Protection: Safety glasses with side-shields or goggles.[1]
Respiratory Irritation Category 3 (Respiratory system)[1]Respiratory Protection: Use only in a well-ventilated area.[1] If dusts are generated, a NIOSH-approved respirator is required.
General Handling Not specifiedLab Coat: A standard laboratory coat is required.

Step-by-Step Handling and Emergency Protocols

Strict adherence to the following procedures is crucial for the safe handling of this compound.

Operational Plan: From Receipt to Storage
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Transportation: Transport the container in a secondary, sealed container to the designated storage area.

  • Storage: Store in a well-ventilated place with the container tightly closed.[1] The storage area should be locked.[1]

Experimental Protocol: General Handling in a Laboratory Setting
  • Preparation:

    • Ensure a calibrated analytical balance is available in a designated weighing area.

    • Prepare all necessary solvents and reagents. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

    • Have appropriate waste containers readily accessible.

  • Procedure:

    • Don all required PPE as outlined in Table 1.

    • Work within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

    • Carefully weigh the desired amount of this compound.

    • To dissolve, add the chosen solvent to the vessel containing the weighed this compound.

    • Once the experiment is complete, decontaminate all surfaces and equipment.

    • Wash hands thoroughly after handling.[1]

Emergency First Aid Procedures
Exposure Route First Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[1] All waste must be handled as hazardous chemical waste in accordance with institutional and local regulations.

Visualizing Laboratory Workflows and Potential Biological Effects

To further clarify procedural and conceptual information, the following diagrams have been generated.

G cluster_receiving Receiving & Storage cluster_handling Experimental Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Locked, Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Compound Work_in_Hood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Collect_Waste Collect Waste Decontaminate->Collect_Waste Label_Waste Label as Hazardous Collect_Waste->Label_Waste Dispose Dispose via Approved Plant Label_Waste->Dispose

Figure 1. A workflow diagram for the safe handling of this compound.

G cluster_stimulus Cytotoxic Stimulus cluster_pathway Potential Apoptotic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Figure 2. A potential signaling pathway for this compound-induced cytotoxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.